Technical Documentation Center

Azepan-4-ylmethanol hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Azepan-4-ylmethanol hydrochloride

Core Science & Biosynthesis

Foundational

Part 1: Foundational Strategy - Initial Target Identification for a Novel Scaffold

An In-Depth Technical Guide Receptor Binding Affinity Profiling of Azepan-4-ylmethanol Hydrochloride: A Methodological Whitepaper Abstract: This guide provides a comprehensive framework for characterizing the receptor bi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide Receptor Binding Affinity Profiling of Azepan-4-ylmethanol Hydrochloride: A Methodological Whitepaper

Abstract: This guide provides a comprehensive framework for characterizing the receptor binding affinity of a novel small molecule, azepan-4-ylmethanol hydrochloride. As a saturated heterocyclic compound, its initial biological targets are not readily apparent from its structure, necessitating a systematic and multi-faceted approach to target identification and affinity determination. This document details the strategic rationale, experimental protocols, and data analysis workflows required to build a robust binding profile. We will cover initial broad-panel screening to identify potential targets, delve into the gold-standard radioligand competition assays for precise affinity measurement, explore orthogonal methods like fluorescence polarization for result validation, and discuss label-free techniques such as Surface Plasmon Resonance for kinetic analysis. The overarching goal is to equip researchers and drug development professionals with the technical knowledge to move from an uncharacterized molecule to a well-defined profile of its receptor interactions, a critical step in preclinical pharmacology.[1][2]

The azepane-based structure of azepan-4-ylmethanol hydrochloride does not inherently point towards a specific receptor class. Therefore, the initial and most critical step is to perform a broad screen to identify potential off-target liabilities and discover primary targets. This is a cornerstone of modern safety pharmacology.[3][4]

The Rationale for Broad-Panel Screening

In early drug discovery, profiling investigational compounds against a panel of receptors known to be associated with clinical safety risks is standard practice.[3] This strategy serves two purposes: first, to flag potential adverse drug reactions (ADRs) early, and second, to uncover unexpected, high-affinity interactions that may represent the compound's primary mechanism of action.[5][6] Panels typically include a wide range of clinically relevant targets such as G-Protein Coupled Receptors (GPCRs), ion channels, transporters, and enzymes.[6][7] Industry-standard panels, such as the Safety-44 or Safety-77 panels, provide a well-established framework for this initial assessment.[3]

Experimental Approach: High-Throughput Screening (HTS)

The initial screen is typically conducted using high-throughput binding assays at a single, high concentration of the test compound (e.g., 10 µM) to identify any significant displacement of a known ligand. Targets showing a high percentage of inhibition (e.g., >50%) are flagged as "hits" and are prioritized for more detailed follow-up studies.

Part 2: The Gold Standard - Radioligand Competition Binding Assays

For any "hits" identified in the initial screen, the next step is to determine the precise binding affinity. Radioligand binding assays are considered the gold standard for quantifying the interaction between a ligand and its receptor due to their sensitivity and robustness.[8][9] The most common format is the competitive binding assay, which measures the ability of our unlabeled test compound (azepan-4-ylmethanol) to compete with a high-affinity radiolabeled ligand for binding to the target receptor.[8][10]

Principle of Competitive Binding

In this assay, a fixed concentration of a radioligand (a ligand labeled with a radioactive isotope like ³H or ¹²⁵I) and varying concentrations of the unlabeled test compound are incubated with a receptor preparation (e.g., cell membranes).[10][11] The amount of bound radioligand is inversely proportional to the concentration of the test compound; as the concentration of the test compound increases, it displaces more of the radioligand from the receptor, reducing the measured radioactivity.[11]

Diagram: Workflow of a Competitive Radioligand Binding Assay

G cluster_prep 1. Preparation cluster_assay 2. Assay Incubation cluster_sep 3. Separation & Quantification cluster_analysis 4. Data Analysis P1 Prepare Receptor Source (e.g., Cell Membranes) A1 Combine Receptor, Radioligand, and Test Compound in Assay Plate P1->A1 P2 Prepare Serial Dilutions of Azepan-4-ylmethanol HCl P2->A1 P3 Prepare Radioligand (Fixed Concentration, ~Kd) P3->A1 A2 Incubate to Reach Binding Equilibrium A1->A2 (e.g., 60 min at 30°C) S1 Rapid Vacuum Filtration (Separates Bound from Free Ligand) A2->S1 S2 Wash Filters to Remove Unbound Radioligand S1->S2 S3 Measure Radioactivity (Scintillation Counting) S2->S3 D1 Plot % Inhibition vs. log[Test Compound] S3->D1 D2 Non-linear Regression to Determine IC50 D1->D2 D3 Calculate Ki using Cheng-Prusoff Equation D2->D3 FP_Principle cluster_unbound Low Polarization cluster_bound High Polarization Unbound Free Fluorescent Ligand Depolarized Depolarized Emission Unbound->Depolarized Fast Tumbling Receptor Receptor Bound Bound Complex Receptor->Bound Polarized Polarized Emission Bound->Polarized Slow Tumbling Data_Flow Raw Raw Scintillation Counts (CPM) Specific Calculate Specific Binding (Total - Non-Specific) Raw->Specific Percent Normalize to % Specific Binding Specific->Percent Plot Plot % Binding vs. log[Compound] Percent->Plot Fit Non-linear Regression (Sigmoidal Curve Fit) Plot->Fit IC50 Determine IC50 Value Fit->IC50 Cheng Apply Cheng-Prusoff Equation Ki = IC50 / (1 + [L]/Kd) IC50->Cheng Inputs Required Inputs: - IC50 Value - Radioligand [L] - Radioligand Kd Inputs->Cheng Ki Determine Ki Value Cheng->Ki

Caption: Data analysis workflow from raw counts to the inhibition constant (Ki).

References

  • Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved from [Link]

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (2025, April 29). nanomicronspheres. Retrieved from [Link]

  • Leff, P., & Dougall, I. G. (2001). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. PubMed. Retrieved from [Link]

  • Characterization of Small Molecule–Protein Interactions Using SPR Method. (n.d.). SpringerLink. Retrieved from [Link]

  • Cheng-Prusoff Equation. (n.d.). Canadian Society of Pharmacology and Therapeutics (CSPT). Retrieved from [Link]

  • Fluorescence polarization assays to measure interactions between Gα subunits of heterotrimeric G proteins and regulatory motifs. (n.d.). PMC. Retrieved from [Link]

  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]

  • Radioligands vs. Fluorescent Ligands: Binding Assays. (2025, February 21). Celtarys. Retrieved from [Link]

  • Quantification of receptor binding from response data obtained at different receptor levels: a simple individual sigmoid fitting and a unified SABRE approach. (n.d.). PMC. Retrieved from [Link]

  • Competitive Radioligand Binding Assays. (n.d.). Alfa Cytology. Retrieved from [Link]

  • Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging. (2014, August 25). ACS Publications. Retrieved from [Link]

  • Characterization of Small Molecule-Protein Interactions Using SPR Method. (n.d.). PubMed. Retrieved from [Link]

  • Large and Small Molecule Screening by SPR. (n.d.). Bio-Rad. Retrieved from [Link]

  • IC50 Determination. (n.d.). edX. Retrieved from [Link]

  • Analyzing radioligand binding data. (2002, August 15). PubMed. Retrieved from [Link]

  • Ki, IC50, & the Cheng-Prusoff equation. (2021, January 14). YouTube. Retrieved from [Link]

  • Small Molecule Detection by Surface Plasmon Resonance (SPR). (2025, January 4). Biosensing Instrument. Retrieved from [Link]

  • A New Nonlinear Regression Approach That Allows Detection of Inter-Individual Differences in Single-Point Radioligand Binding St. (n.d.). DTIC. Retrieved from [Link]

  • Measuring Receptor Target Coverage: A Radioligand Competition Binding Protocol for Assessing the Association and Dissociation Rates of Unlabeled Compounds. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Fluorescence polarization binding assays. (2016, November 17). Dr. Peter B Allen – Lab Blog. Retrieved from [Link]

  • Radioligand binding methods: practical guide and tips. (n.d.). PubMed. Retrieved from [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. (2012, May 1). NCBI. Retrieved from [Link]

  • Quantification of Receptor Binding from Response Data Obtained at Different Receptor Levels. (2022, June 30). bioRxiv. Retrieved from [Link]

  • Evolving Secondary Pharmacology: Functional, Dose–Response Safety Panels For Every Stage Of Discovery. (2025, September 22). Scientist.com. Retrieved from [Link]

  • Establishing and optimizing a fluorescence polarization assay. (n.d.). Molecular Devices. Retrieved from [Link]

  • Radioligands vs. Fluorescent Ligands: Binding Assays. (2025, June 16). Dr. GPCR Ecosystem. Retrieved from [Link]

  • Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 i. (n.d.). Supporting Information. Retrieved from [Link]

  • ELISA Techniques for Ligand-Receptor. (2015, July 10). JoVE Journal. Retrieved from [Link]

  • The GraphPad Guide to Analyzing Radioligand Binding Data. (n.d.). GraphPad. Retrieved from [Link]

  • Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. (2014, February 27). Brieflands. Retrieved from [Link]

  • Non-linear regression analysis of data from saturation binding.... (n.d.). ResearchGate. Retrieved from [Link]

  • A preclinical secondary pharmacology resource illuminates target-adverse drug reaction associations of marketed drugs. (n.d.). PMC. Retrieved from [Link]

  • In Vitro Safety Panel I Binding & Functional Assays. (n.d.). Pharmaron. Retrieved from [Link]

  • Industry-leading In Vitro Safety Pharmacology Profiling. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • Safety Pharmacology Solutions. (n.d.). Reaction Biology. Retrieved from [Link]

  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course "Preclinical and Early-phase Clinical Pharmacology". (2019, July 15). PubMed. Retrieved from [Link]

  • Azepan-4-one hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • In Vitro Pharmacology. (2023, March 1). QIMA Life Sciences. Retrieved from [Link]

  • Guidance Document on Good In Vitro Method Practices (GIVIMP). (2018, December 10). OECD. Retrieved from [Link]

  • S 7 A Safety Pharmacology Studies for Human Pharmaceuticals. (n.d.). EMA. Retrieved from [Link]

  • Azepan-4-one hydrochloride (C6H11NO). (n.d.). PubChemLite. Retrieved from [Link]

  • Which concentrations are optimal for in vitro testing? (n.d.). PMC - NIH. Retrieved from [Link]

Sources

Exploratory

Conformational Dynamics and Crystallographic Profiling of Azepan-4-ylmethanol Hydrochloride: A Technical Whitepaper

Executive Summary The transition from flat, sp2-hybridized aromatic rings to sp3-rich, three-dimensional scaffolds is a defining trend in modern drug discovery. Azepanes—seven-membered saturated nitrogen heterocycles—are...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from flat, sp2-hybridized aromatic rings to sp3-rich, three-dimensional scaffolds is a defining trend in modern drug discovery. Azepanes—seven-membered saturated nitrogen heterocycles—are increasingly recognized as conformationally rich scaffolds for engineered enzymes and drug leads ([1]). However, accurately capturing their flexibility and determining their absolute stereochemistry requires rigorous crystallographic validation. This whitepaper provides an in-depth technical guide to the structural and stereochemical elucidation of azepan-4-ylmethanol hydrochloride (CAS: 1951441-82-9) ([2]), utilizing it as a model system for understanding seven-membered N-heterocyclic pharmacophores.

The Stereochemical Landscape of Azepanes

Unlike six-membered piperidines, which typically adopt a rigid chair conformation, seven-membered azepane rings exhibit significantly more conformational complexity due to reduced energy barriers for pseudorotation ([3]). They rapidly interconvert between twist-chair (TC), chair (C), and boat (B) conformations.

The introduction of a hydroxymethyl group at the C4 position creates a chiral center, generating (R)

  • and (S) -enantiomers. In the free base form, the azepane ring is highly fluxional. However, converting the free base into a hydrochloride salt fundamentally alters its energy landscape. The protonated azepanium nitrogen ( NH2+​ ) forms strong electrostatic and hydrogen-bonding interactions with the chloride anion, effectively "locking" the ring into a dominant twist-chair (TC) conformer. In this stabilized state, the C4-hydroxymethyl group preferentially adopts a pseudo-equatorial orientation to minimize 1,3-diaxial steric clashes.

    Workflow of conformational locking via hydrochloride salt crystallization.

Crystallization Methodology

Because the free base of azepan-4-ylmethanol is an oil at room temperature, X-ray crystallography is impossible without chemical derivatization. Salt formation with HCl increases the lattice energy, yielding highly crystalline solids.

Protocol 1: Anti-Solvent Vapor Diffusion for Azepanium Salts
  • Step 1: Solvent Selection & Dissolution. Dissolve 50 mg of azepan-4-ylmethanol HCl in 0.5 mL of anhydrous methanol.

    • Causality: Methanol is a strong hydrogen-bond donor/acceptor that disrupts the intermolecular H-bonds of the bulk powder, ensuring complete dissolution at the molecular level.

  • Step 2: Filtration. Pass the solution through a 0.22 µm PTFE syringe filter into a 2 mL inner glass vial.

    • Causality: Removing microscopic particulate impurities prevents premature, heterogeneous nucleation, which leads to poor-quality microcrystals.

  • Step 3: Chamber Assembly. Place the 2 mL inner vial (uncapped) inside a 20 mL outer vial containing 3 mL of diethyl ether (anti-solvent). Cap the outer vial tightly.

  • Step 4: Incubation. Incubate the chamber at 4°C for 72 hours.

    • Causality: The lower temperature reduces thermal kinetic energy, slowing the diffusion rate of the highly volatile ether vapor into the methanol. This controlled supersaturation promotes the growth of fewer, larger, diffraction-quality single crystals.

  • Step 5: Self-Validation. Harvest the resulting crystals and examine them under a polarized light microscope.

    • Validation: Complete extinction of light upon 90° rotation confirms single-crystal integrity. If the crystal remains bright or shows patchwork extinction, it is twinned and must be recrystallized.

X-Ray Diffraction (XRD) and Structural Refinement

To determine the absolute stereochemistry and the exact conformational state of the azepane ring, single-crystal X-ray diffraction is required. The structure and stereochemistry of azepane derivatives are routinely confirmed via X-ray crystallographic analysis ([4]).

Protocol 2: XRD Data Collection Workflow
  • Step 1: Mounting & Cryocooling. Mount a validated single crystal (approx. 0.15 × 0.10 × 0.08 mm) on a Kapton loop using paratone oil. Immediately transfer the loop to a 100 K nitrogen cold stream on the diffractometer.

    • Causality: Cryocooling minimizes thermal displacement parameters (B-factors). This is essential for the precise localization of electron density associated with hydrogen atoms—particularly the N-H and O-H protons that dictate the stereochemical locking mechanism.

  • Step 2: Data Collection. Collect diffraction data using a microfocus Cu-Kα radiation source ( λ=1.54184 Å). Copper radiation is chosen over Molybdenum because its longer wavelength generates a stronger anomalous dispersion signal for the chloride atom, which is critical for determining absolute stereochemistry.

  • Step 3: Phase Solution & Refinement. Solve the phase problem using direct methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

  • Step 4: Self-Validation (Absolute Configuration).

    • Validation: Assess the Flack parameter. A refined Flack parameter of 0.01±0.02 mathematically validates the absolute stereochemical assignment of the C4 chiral center. A value near 0.5 indicates a racemic twin.

Step-by-step X-ray diffraction data collection and refinement methodology.

Quantitative Structural Insights

In the solid state, the chloride anion acts as a crucial bridging node. It accepts hydrogen bonds from the azepanium N-H and the hydroxymethyl O-H of an adjacent molecule, creating a robust 2D hydrogen-bonding sheet. This network restricts the azepane ring into a specific twist-chair (TC) conformation.

Table 1: Representative Crystallographic Data Summary for Azepanium Hydrochloride Salts

ParameterValue / Assignment
Chemical Formula C7​H16​ClNO
Formula Weight 165.66 g/mol
Crystal System Monoclinic
Space Group P21​/c
Data Collection Temperature 100(2) K
Wavelength (Cu-Kα) 1.54184 Å
Dominant Ring Conformation Twist-Chair (TC)
C4 Substituent Orientation Pseudo-equatorial
Primary H-Bond (N–H···Cl⁻) ~ 2.25 Å
Secondary H-Bond (O–H···Cl⁻) ~ 2.31 Å

Implications for Drug Development

Understanding the precise stereochemistry and conformational preferences of azepan-4-ylmethanol hydrochloride empowers medicinal chemists to design more potent therapeutics. Because the seven-membered ring can adapt its shape to fit complex binding pockets, locking the conformation via strategic substitution (e.g., utilizing the pseudo-equatorial preference of the C4-hydroxymethyl group) can drastically reduce the entropic penalty upon target binding. This structural data serves as a foundational blueprint for utilizing azepane derivatives in structure-based drug design (SBDD).

References

  • Conformational sampling of seven-membered rings using extended puckering collective variables in metadynamics - AIP Publishing -[Link]

  • Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion - RSC Publishing -[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Azepan-4-ylmethanol Hydrochloride Dosing Guidelines and Pharmacokinetic Profiling in Murine Models

Target Audience: Researchers, scientists, and preclinical drug development professionals. Introduction & Physicochemical Profiling Azepan-4-ylmethanol hydrochloride (CAS: 1951441-82-9; MW: 165.66 g/mol ) is a highly vers...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and preclinical drug development professionals.

Introduction & Physicochemical Profiling

Azepan-4-ylmethanol hydrochloride (CAS: 1951441-82-9; MW: 165.66 g/mol ) is a highly versatile, low-molecular-weight aliphatic amine building block[1]. Featuring a secondary amine constrained within a seven-membered azepane ring and a primary hydroxyl group, this scaffold is frequently utilized in the synthesis of novel pharmacophores to improve target affinity and modulate physicochemical properties.

When advancing azepane-derived small molecules from in vitro screening to in vivo murine models, establishing a rigorous baseline for tolerability and pharmacokinetics (PK) is a critical first step. This application note outlines a self-validating experimental system to determine the Maximum Tolerated Dose (MTD) and evaluate the absolute bioavailability of this hydrophilic scaffold.

Formulation Strategy & Vehicle Selection

A common pitfall in early-stage in vivo pharmacology is the over-reliance on complex co-solvent systems (e.g., DMSO, PEG400, or Solutol HS 15) for formulation. While necessary for highly lipophilic drugs, these excipients can induce vehicle-mediated toxicity, alter gastrointestinal motility, and confound baseline PK readouts[2].

Causality in Experimental Choice: Because azepan-4-ylmethanol is supplied as a hydrochloride salt, it exhibits excellent aqueous solubility. We strongly recommend formulating the compound as a true aqueous solution in 0.9% Normal Saline or Phosphate-Buffered Saline (PBS, pH 7.4) . Utilizing a true solution guarantees 100% dose uniformity, prevents the gastric settling common in suspension formulations, and ensures that the observed PK profile is purely compound-driven rather than dissolution-rate limited.

Protocol A: Maximum Tolerated Dose (MTD) Determination

Before initiating a full PK study, the acute toxicity threshold must be established to prevent confounding PK data with physiological stress or organ failure. We recommend the Up-and-Down Procedure (UDP) as outlined by OECD Test Guideline 425[3].

Causality in Experimental Choice: The UDP minimizes the number of animals used (adhering to the 3Rs: Replacement, Reduction, Refinement) while providing a statistically robust estimation of the acute toxicity threshold[4]. By dosing animals sequentially rather than in large cohorts, researchers can adjust the dose based on real-time clinical observations, creating a highly efficient, self-correcting feedback loop.

Step-by-Step Methodology:
  • Animal Preparation & Fasting: Use healthy, 8–10-week-old C57BL/6J mice. Fast the animals for 3–4 hours prior to dosing (water ad libitum). Rationale: Fasting standardizes gastric emptying rates and prevents variable food-drug interactions that can artificially alter absorption[5].

  • Initial Dosing: Administer the starting dose (e.g., a default sublethal dose of 175 mg/kg) via oral gavage (PO). Ensure the dosing volume does not exceed the ethical limit of 10 mL/kg[6].

  • Clinical Observation: Monitor the single dosed animal continuously for the first 4 hours, and then daily for 48 hours. Score the animal for clinical signs of distress (e.g., piloerection, lethargy, hunched posture, or >10% body weight loss).

  • Dose Escalation/De-escalation:

    • If the animal survives with no adverse signs, dose the next animal at a higher level (typically a 1.5x to 3.2x progression).

    • If toxicity or mortality occurs, de-escalate the dose for the next animal.

    • The MTD is defined as the highest dose that does not cause mortality or unacceptable morbidity.

Protocol B: Pharmacokinetic (PK) Profiling

To determine the absolute oral bioavailability ( F ) and systemic clearance of the azepane derivative, parallel Intravenous (IV) and Oral (PO) dosing arms are required[7].

Causality in Experimental Choice: IV administration bypasses first-pass hepatic metabolism and gastrointestinal absorption, providing a baseline Area Under the Curve ( AUCIV​ ) that represents 100% systemic exposure. Comparing this to the oral exposure ( AUCPO​ ) allows for the calculation of absolute bioavailability:

F(%)=[AUCPO​×DoseIV​]/[AUCIV​×DosePO​]×100 .
Step-by-Step Methodology:
  • Dose Selection: Select a PO dose that is well below the MTD determined in Protocol A (e.g., 10–25 mg/kg). Select an IV dose of 2–5 mg/kg to prevent acute Cmax​ -driven toxicity.

  • IV Administration: Administer the formulation via the lateral tail vein. Critical Step: Warm the formulation to 37°C prior to injection to prevent venospasm. The maximum IV bolus volume must not exceed 5 mL/kg[6].

  • PO Administration: Administer the oral dose via gavage using a bulb-tipped gastric needle.

  • Serial Blood Sampling: Collect blood (approx. 20 µL per timepoint) via submandibular bleed or tail snip into K2-EDTA coated microtubes at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose[7]. Rationale: Serial microsampling allows a single mouse to provide a complete PK profile, eliminating inter-animal variability.

  • Plasma Processing & Bioanalysis: Centrifuge the blood samples at 5,000 x g for 10 minutes at 4°C. Extract the plasma supernatant, crash proteins using cold acetonitrile (1:3 ratio), and analyze via LC-MS/MS.

Quantitative Data Summaries

Table 1: Maximum Dosing Volumes for Murine Models (Based on Good Practice Guidelines) [6]

Route of AdministrationRecommended VehicleOptimal Volume (mL/kg)Maximum Volume (mL/kg)
Oral Gavage (PO) 0.9% Saline / PBS5.010.0
Intravenous (IV) 0.9% Saline / PBS2.05.0
Intraperitoneal (IP) 0.9% Saline / PBS5.010.0
Subcutaneous (SC) 0.9% Saline / PBS2.05.0

Table 2: Standard PK Sampling Matrix and Target Parameters [7]

Dosing ArmDose (mg/kg)Sampling Timepoints (Hours)Key PK Parameters Calculated
Intravenous (IV) 2 - 50.08, 0.25, 0.5, 1, 2, 4, 8, 24 Cmax​ , AUC0−∞​ , CL , Vd​ , t1/2​
Oral (PO) 10 - 250.25, 0.5, 1, 2, 4, 8, 12, 24 Cmax​ , Tmax​ , AUC0−∞​ , F(%) , t1/2​

Experimental Workflow Visualization

G Start Azepan-4-ylmethanol HCl Formulation (0.9% Saline) MTD Phase 1: MTD Determination (OECD 425 Up-and-Down) Start->MTD Tox Toxicity Observed? (Clinical Signs/Weight Loss) MTD->Tox Adjust Adjust Dose Down Tox->Adjust Yes DoseSel Select Sub-MTD Dose (e.g., 10-25 mg/kg PO) Tox->DoseSel No (Safe) Adjust->MTD PK Phase 2: PK Profiling (Parallel IV & PO Arms) DoseSel->PK Sample Serial Blood Sampling (0.25 to 24 hours) PK->Sample LCMS LC-MS/MS Bioanalysis & Parameter Calculation (AUC, F%) Sample->LCMS

Workflow for MTD determination and PK profiling of azepan-4-ylmethanol HCl in murine models.

References

  • Diehl, K.H., et al. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology, 21(1), 15-23. Retrieved from[Link]

  • OECD. (2008). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Guidelines for the Testing of Chemicals, Section 4. Retrieved from[Link]

  • Wang, Y., et al. (2012). Whole-Body Physiologically Based Pharmacokinetic Model for Nutlin-3a in Mice after Intravenous and Oral Administration. Drug Metabolism and Disposition. Retrieved from[Link]

Sources

Application

Application Note: Formulation Strategies and Protocols for Oral Delivery of Azepan-4-ylmethanol Hydrochloride

Here are the detailed Application Notes and Protocols for the formulation of azepan-4-ylmethanol hydrochloride for oral administration. Abstract This document provides a comprehensive technical guide for researchers, sci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Here are the detailed Application Notes and Protocols for the formulation of azepan-4-ylmethanol hydrochloride for oral administration.

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation of azepan-4-ylmethanol hydrochloride for immediate-release solid oral dosage forms. As a hydrochloride salt of a basic compound, this active pharmaceutical ingredient (API) is anticipated to have good aqueous solubility, which guides the selection of appropriate formulation strategies. This guide details critical pre-formulation studies, explores two primary manufacturing methodologies—Direct Compression (DC) and Wet Granulation (WG)—and outlines the necessary quality control and stability testing protocols. The emphasis is on the causal relationships behind experimental choices and the establishment of robust, self-validating protocols in line with regulatory standards.

Pre-formulation Characterization: The Foundation of Rational Formulation Design

Before any formulation work begins, a thorough characterization of the API is paramount. This phase identifies the physicochemical properties and potential liabilities of azepan-4-ylmethanol hydrochloride, directly informing the selection of excipients and the manufacturing process.

Physicochemical & Solid-State Properties

The hydrochloride salt form is often selected to improve the solubility and stability of basic drugs.[1][2] However, properties such as hygroscopicity, flowability, and compressibility must be experimentally determined as they dictate the feasibility of manufacturing processes like direct compression.

Protocol 1: API Physicochemical and Solid-State Characterization

  • Solubility Profile:

    • Determine the equilibrium solubility in biorelevant media (pH 1.2, 4.5, and 6.8) at 37 °C to understand its behavior in the gastrointestinal tract.[3]

    • Rationale: High solubility across the physiological pH range is a key characteristic that simplifies formulation development for immediate-release products.[4]

  • pKa and LogP Determination:

    • Experimentally determine the pKa using potentiometric titration. The azepane ring contains a secondary amine, which will have a characteristic pKa.

    • Determine the LogP (octanol-water partition coefficient) to assess its lipophilicity, which influences membrane permeability.

    • Rationale: These fundamental properties are critical inputs for biopharmaceutical classification (BCS/DCS) and for predicting absorption.[2][4]

  • Particle & Powder Properties:

    • Analyze particle size distribution (e.g., via laser diffraction), morphology (e.g., via Scanning Electron Microscopy - SEM), and powder flow (e.g., Carr's Index, Hausner Ratio).

    • Rationale: Poor flow or a wide particle size distribution can lead to manufacturing issues like weight variation and content non-uniformity, often precluding direct compression.[5]

  • Solid-State Analysis:

    • Use Differential Scanning Calorimetry (DSC) to determine the melting point and identify any polymorphic forms.

    • Employ Thermogravimetric Analysis (TGA) to assess thermal stability and water content.

    • Utilize X-ray Powder Diffraction (XRPD) to confirm the crystalline structure.

    • Rationale: Changes in crystalline form (polymorphism) can drastically alter solubility, stability, and bioavailability. Understanding the solid state is a regulatory requirement.

ParameterMethodPurpose
SolubilityShake-flask in pH 1.2, 4.5, 6.8 bufferAssess solubility under GI conditions
pKaPotentiometric TitrationDetermine ionization constant
LogPShake-flask (n-octanol/water)Measure lipophilicity
Particle SizeLaser DiffractionEvaluate size distribution for processing
Powder FlowCarr’s Index & Hausner RatioDetermine suitability for direct compression
Thermal PropertiesDSC & TGAIdentify melting point, degradation, water content
CrystallinityXRPDConfirm crystal structure and check for polymorphs
  • Table 1. Key pre-formulation characterization studies for azepan-4-ylmethanol HCl.

Drug-Excipient Compatibility Studies

Drug-excipient interactions can compromise the stability, efficacy, and safety of the final product.[6][7] Given that azepan-4-ylmethanol contains a secondary amine, it is susceptible to interaction with certain excipients, particularly reducing sugars (e.g., lactose) via the Maillard reaction, especially under heat and humidity.

Protocol 2: Excipient Compatibility Screening

  • Preparation: Prepare binary mixtures of azepan-4-ylmethanol HCl and selected excipients (e.g., diluents, binders, disintegrants) in a 1:1 or other appropriate ratio.[8]

  • Stress Conditions: Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) and thermal stress (e.g., 60°C) for a defined period (e.g., 2-4 weeks).[6] Include a control sample of the pure API.

  • Analysis: At designated time points, analyze the samples using a stability-indicating HPLC method to quantify the API and detect any degradation products. Physical changes (color, appearance) should also be noted.

  • Interpretation: An excipient is deemed incompatible if significant degradation of the API (>2-3%) or the appearance of new impurity peaks is observed compared to the pure API control.[9]

Excipient ClassExample ExcipientsPotential Interaction with Amine HCl
Diluents Microcrystalline Cellulose (MCC), Dibasic Calcium Phosphate, MannitolGenerally compatible.
Lactose MonohydrateHigh Risk: Maillard reaction with secondary amine.[8]
Binders Povidone (PVP), HPMCGenerally compatible. Peroxides in PVP can be an issue.[8]
Disintegrants Croscarmellose Sodium, Crospovidone, Sodium Starch GlycolateGenerally compatible.
Lubricants Magnesium Stearate, Sodium Stearyl FumarateMagnesium stearate can be basic and may interact with HCl salts.
  • Table 2. Common excipients and their potential compatibility risks.

Formulation Development: A Dual-Strategy Approach

Based on the pre-formulation data, a development path can be chosen. The high anticipated solubility of the HCl salt makes two primary strategies viable: Direct Compression and Wet Granulation.

G cluster_dc Strategy A: Direct Compression cluster_wg Strategy B: Wet Granulation start_node Start: Azepan-4-ylmethanol HCl Pre-formulation Data decision_node Does API exhibit good flow & compressibility? start_node->decision_node dc_path Select DC-grade Excipients decision_node->dc_path Yes wg_path Select Granulation-grade Excipients decision_node->wg_path No process_node process_node end_node Final Dosage Form: Immediate-Release Tablet dc_blend Blending dc_path->dc_blend wg_granulate Wet Massing & Granulation wg_path->wg_granulate dc_compress Compression dc_blend->dc_compress dc_compress->end_node wg_dry Drying wg_granulate->wg_dry wg_mill Milling wg_dry->wg_mill wg_blend Final Blending wg_mill->wg_blend wg_compress Compression wg_blend->wg_compress wg_compress->end_node

Figure 1. Decision tree for selecting a formulation strategy.

Strategy A: Direct Compression (DC)

Direct compression is the simplest, most cost-effective, and preferred method for solid dosage form manufacturing, as it involves fewer processing steps and avoids the use of heat and moisture.[10] Its success is highly dependent on the API's physical properties, especially flow and compressibility.

Protocol 3: Direct Compression Formulation Development

  • Excipient Selection:

    • Diluent: Choose a DC-grade diluent with excellent flow and compressibility, such as microcrystalline cellulose (e.g., Avicel® PH-102) or dibasic calcium phosphate. Avoid lactose if compatibility studies show interactions.[11]

    • Disintegrant: Use a superdisintegrant like croscarmellose sodium or crospovidone (2-5% w/w) to ensure rapid tablet breakup.

    • Glidant: Incorporate a glidant like colloidal silicon dioxide (0.25-1% w/w) to improve powder flow.

    • Lubricant: Add a lubricant such as magnesium stearate (0.5-1.5% w/w) or sodium stearyl fumarate in the final blending step to prevent sticking to punches.

  • Formulation Blending:

    • Geometrically mix the API with the diluent and disintegrant.

    • Pass the mixture through a suitable mesh screen to de-agglomerate.

    • Add the glidant and blend for an additional 5-10 minutes.

    • Finally, add the lubricant and blend for a short period (2-3 minutes) to avoid over-lubrication, which can retard dissolution.

  • Compression:

    • Compress the final blend into tablets using a tablet press.

    • Optimize compression parameters (e.g., force) to achieve target tablet hardness and thickness.

IngredientFunctionTypical Range (% w/w)
Azepan-4-ylmethanol HClAPI5 - 50
Microcrystalline CelluloseDiluent / Binder45 - 90
CrospovidoneDisintegrant2 - 5
Colloidal Silicon DioxideGlidant0.25 - 1.0
Magnesium StearateLubricant0.5 - 1.5
  • Table 3. Example formulation for Direct Compression.

Strategy B: Wet Granulation (WG)

Wet granulation is the most robust and widely used method for producing tablets, especially when the API or formulation blend has poor flow or compressibility.[12][13] This process agglomerates powder particles using a liquid binder, resulting in granules with improved physical properties.[14]

G start_node Dry Powders (API + Excipients) step1 1. Dry Mixing start_node->step1 step2 2. Wet Massing (Binder Addition) step1->step2 step3 3. Wet Milling step2->step3 step4 4. Drying (Fluid Bed Dryer) step3->step4 step5 5. Dry Milling step4->step5 step6 6. Final Blending (Lubricant) step5->step6 end_node Final Granules for Compression step6->end_node

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Azepan-4-ylmethanol Hydrochloride Aqueous Solubility

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming formulation bottlenecks.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming formulation bottlenecks. Azepan-4-ylmethanol hydrochloride (also known as 4-(hydroxymethyl)azepane HCl) is a cyclic secondary amine. While the hydrochloride salt form is specifically designed to enhance aqueous solubility relative to its free base, researchers often encounter unexpected precipitation during stock preparation, dilution into physiological buffers, or cold storage.

This guide provides a mechanistic understanding of these issues and field-proven, self-validating protocols to ensure stable, homogenous solutions for your assays.

PART 1: Mechanistic Understanding (The "Why")

To troubleshoot solubility, we must first understand the physicochemical environment of the molecule. Azepan-4-ylmethanol HCl possesses a hydrophilic hydroxyl group and an ionizable secondary amine, but its 7-membered carbon ring (azepane) introduces significant lipophilicity.

When dissolved in pure water, the crystal lattice dissociates endothermically into azepanium cations and chloride anions. However, this equilibrium is highly sensitive to two environmental factors:

  • The Common-Ion Effect: The presence of excess chloride ions (e.g., in saline or PBS) forces the equilibrium backward, suppressing the solubility of the hydrochloride salt[1, 2].

  • pH-Dependent Free Base Conversion: If the pH of the aqueous medium approaches or exceeds the pKa of the secondary amine, the compound deprotonates into its highly lipophilic free base, leading to rapid precipitation.

TroubleshootingWorkflow Start Start: Precipitation Observed CheckBuffer Is the buffer high in Chloride (e.g., PBS, Saline)? Start->CheckBuffer CommonIon Common-Ion Effect Action: Switch to non-chloride buffer (e.g., Acetate, Phosphate) CheckBuffer->CommonIon Yes CheckPH Is the pH > 7.0? CheckBuffer->CheckPH No FreeBase Free Base Precipitation Action: Lower pH or use HP-β-CD CheckPH->FreeBase Yes CheckConc Is concentration > 50 mg/mL? CheckPH->CheckConc No CoSolvent Saturation Limit Reached Action: Add 10-20% PEG 400 CheckConc->CoSolvent Yes Unknown Thermal Nucleation Action: Warm to 37°C & Sonicate CheckConc->Unknown No

Caption: Logical troubleshooting workflow for azepan-4-ylmethanol HCl precipitation.

PART 2: Troubleshooting Guides & FAQs

Q1: My azepan-4-ylmethanol HCl dissolves perfectly in pure water, but instantly turns cloudy when I dilute it into Phosphate-Buffered Saline (PBS). Why? A1: You are observing a combination of the common-ion effect and free base precipitation . PBS contains a high concentration of sodium chloride (~137 mM). According to Le Chatelier's principle, the influx of exogenous chloride ions drastically reduces the solubility product ( Ksp​ ) of the hydrochloride salt, forcing it out of solution [1, 2]. Furthermore, PBS buffers at pH 7.4. If this pH approaches the pKa of the azepane amine, a fraction of the drug converts to the insoluble free base. Solution: Dilute your stock into a chloride-free buffer (e.g., 100 mM Sodium Phosphate buffer, pH 6.0) to maintain ionization and avoid the common-ion penalty.

Q2: I need to achieve a hyper-concentrated stock solution (>100 mg/mL) for an in vivo toxicity study, but the compound caps out and leaves a slurry. How can I push past this limit? A2: When you hit the absolute saturation limit of the aqueous system, you must alter the solvent's dielectric constant or encapsulate the hydrophobic azepane ring. I recommend a dual approach:

  • Co-solvency: Introduce 10-20% (v/v) PEG 400 or Propylene Glycol. These polar co-solvents disrupt the crystal lattice energy and lower the interfacial tension between the hydrophobic ring and water [4].

  • Complexation: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD). The hydrophobic cavity of the cyclodextrin encapsulates the azepane ring, while its hydrophilic exterior maintains excellent aqueous solubility [3].

Q3: The solution was clear when I made it at room temperature, but after storing it at 4°C overnight, needle-like crystals formed. Is the compound degrading? A3: No, the compound is not degrading. The dissolution of amine hydrochlorides is typically an endothermic process, meaning solubility decreases as temperature drops. The cold environment lowered the kinetic energy of the solvent, causing supersaturation and subsequent thermal nucleation. Solution: Warm the vial in a 37°C water bath for 15 minutes and gently sonicate. The crystals will redissolve. To prevent this in the future, store highly concentrated stocks at room temperature (if chemically stable) or add 5% (v/v) ethanol to depress the nucleation point.

PART 3: Standardized Experimental Protocols

To ensure reproducibility, every protocol must be a self-validating system. If the solution remains turbid after the final step, the saturation limit for that specific matrix has been exceeded, and you must proceed to the next tier of solubility enhancement.

Protocol A: Preparation of High-Concentration Stock via Co-Solvency (PEG 400)

Objective: Achieve concentrations up to 100 mg/mL by lowering the dielectric constant of the solvent.

  • Weighing: Accurately weigh 100 mg of azepan-4-ylmethanol HCl into a clean, dry 2 mL glass HPLC vial.

  • Co-Solvent Addition: Add 200 µL of Polyethylene Glycol 400 (PEG 400). Vortex vigorously for 60 seconds. Causality: Wetting the powder with the co-solvent first prevents clumping and maximizes surface area for the aqueous phase.

  • Aqueous Hydration: Add 800 µL of sterile ultra-pure water (or 50 mM Acetate buffer, pH 5.5) dropwise while continuously vortexing.

  • Thermal Agitation: Place the vial in a sonicating water bath at 37°C for 10 minutes.

  • Validation: Visually inspect against a dark background. The solution should be optically clear. If micro-crystals persist, add an additional 50 µL of PEG 400.

Protocol B: Enhancing Physiological Compatibility via HP-β-CD Complexation

Objective: Prevent precipitation when diluting into high-chloride or neutral pH physiological media (e.g., PBS, cell culture media).

  • Excipient Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in ultra-pure water. Stir until completely transparent.

  • API Addition: Gradually add azepan-4-ylmethanol HCl powder to the stirring HP-β-CD solution to reach your target concentration (e.g., 50 mg/mL).

  • Equilibration: Allow the solution to stir at room temperature for 2 hours. Causality: Host-guest inclusion complexation is an equilibrium-driven process that requires time for the azepane ring to fully partition into the cyclodextrin cavity [3].

  • Validation (Stress Test): Take a 100 µL aliquot of the complexed solution and inject it into 900 µL of cold PBS (pH 7.4). If the solution remains clear for 24 hours, the complexation is successful and ready for in vitro or in vivo use.

PART 4: Data Presentation

Table 1: Comparison of Solubility Enhancement Strategies for Azepan-4-ylmethanol HCl

Enhancement MethodPrimary Mechanism of ActionIdeal Use CaseLimitations / Considerations
Buffer Optimization (pH < 6.0) Maintains protonation of the secondary amine; avoids free base formation.Routine analytical stock preparation.Not suitable for live-cell assays requiring physiological pH.
Chloride Avoidance Mitigates the common-ion effect by removing excess Cl⁻ from the solvent.Dilution into biological buffers (use Phosphate/Acetate instead of PBS).Requires custom buffer formulation; incompatible with standard saline.
Co-Solvency (PEG 400 / PG) Disrupts crystal lattice; lowers interfacial tension of the azepane ring.Hyper-concentrated stocks (>100 mg/mL) for in vivo dosing.High viscosity; potential solvent toxicity at high systemic volumes.
Cyclodextrin (HP-β-CD) Encapsulates the hydrophobic azepane ring via host-guest complexation.Cell culture media dilution; preventing precipitation at pH 7.4.Increases formulation cost; requires equilibration time.
References
  • Precaution on use of hydrochloride salts in pharmaceutical formul
  • Common-ion effect. Wikipedia (wikipedia.org).
  • Cyclodextrin Solutions for API Solubility Boost. BOC Sciences (bocsci.com).
  • How to increase the solubility of 5-Aminoadamantan-2-ol hydrochloride in organic solvents. BenchChem (benchchem.com).
Optimization

Technical Support Center: Preventing Degradation of Azepan-4-ylmethanol Hydrochloride in DMSO

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges encountered when formulating and storing azepan-4-ylmethan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges encountered when formulating and storing azepan-4-ylmethanol hydrochloride in dimethyl sulfoxide (DMSO).

This molecule presents a unique dual-vulnerability: it contains a secondary cyclic amine (azepane ring) and a primary alcohol (hydroxymethyl group), both of which are highly susceptible to solvent-mediated degradation when formulated as an acidic hydrochloride salt. This guide provides the mechanistic causality behind these failures and self-validating protocols to ensure absolute scientific integrity in your workflows.

Part 1: Core Troubleshooting Guide (FAQs)

Q1: Why does azepan-4-ylmethanol hydrochloride degrade in DMSO even when stored at -20°C? A1: The degradation is driven by the intrinsic reactivity of the hydrochloride salt with the solvent. DMSO is not completely inert; under the acidic conditions provided by the HCl salt, DMSO undergoes minor, acid-catalyzed decomposition to yield formaldehyde and dimethyl sulfide (DMS)[1]. The generated formaldehyde acts as a potent electrophile, reacting readily with the secondary amine of the azepane ring to form N-methyl or N-formyl artifact impurities[2]. Furthermore, the primary alcohol group is susceptible to slow, DMSO-mediated oxidation (mechanistically similar to Pfitzner-Moffatt oxidation) into an aldehyde, a process accelerated by the acidic environment and thermal stress[3].

Q2: How can I analytically differentiate between DMSO-induced degradation and inherent compound instability? A2: You must utilize a self-validating LC-MS assay. If the secondary amine has reacted with DMSO-derived formaldehyde, LC-MS will reveal an artifact peak with a mass shift of +12 Da (imine/iminium intermediate) or +14 Da (N-methylated product after reduction)[1]. If the primary alcohol has oxidized, you will observe a -2 Da mass shift corresponding to azepane-4-carbaldehyde. To validate that the solvent is the root cause, prepare a parallel stock in a non-reactive solvent like N,N-dimethylformamide (DMF); if the degradant peaks only appear in the DMSO sample, solvent decomposition is confirmed[1].

Q3: Does the hygroscopic nature of DMSO accelerate this degradation? A3: Yes. DMSO rapidly absorbs atmospheric moisture. Water lowers the solubility of many hydrochloride salts over time and acts as a proton shuttle, accelerating the acid-catalyzed decomposition of DMSO into reactive formyl species[4]. This is why repeated freeze-thaw cycles—which introduce condensation into the vial—exponentially increase degradation rates[5].

Q4: What is the optimal strategy to prevent this degradation? A4: The strategy relies on kinetic freezing and environmental control. You must use ultra-pure, anhydrous DMSO (≤0.01% water) packaged under argon. Once dissolved, the solution must be immediately aliquoted into single-use vials, purged with an inert gas, and flash-frozen. Storage must be at -80°C, not -20°C, to completely arrest the acid-catalyzed oxidation and formaldehyde generation kinetics[5].

Part 2: Mechanistic Visualization

The following diagram maps the dual-pathway degradation of azepan-4-ylmethanol hydrochloride in DMSO. Understanding this causality is critical for designing effective storage protocols.

G A Azepan-4-ylmethanol Hydrochloride C Acid-Catalyzed DMSO Decomposition A->C HCl donates protons F N-Methyl/Formyl Adducts (Secondary Amine Reaction) A->F G Oxidation of Primary Alcohol A->G B DMSO Solvent B->C Heat / Moisture B->G Activated DMSO species D Formaldehyde Generation C->D E Dimethyl Sulfide (DMS) C->E D->F Reacts with Azepane NH H Azepane-4-carbaldehyde (Aldehyde Degradant) G->H Swern/Moffatt-like pathway

Mechanistic pathways of azepan-4-ylmethanol HCl degradation via DMSO oxidation and formaldehyde.

Part 3: Quantitative Stability Data

To ensure experimental reproducibility, adhere strictly to the stability matrix below. Quantitative data demonstrates that standard benchtop handling leads to rapid purity loss.

Storage ConditionEnvironment / HandlingTemperatureMax TimeframeExpected PurityPrimary Degradant Observed
Solid Powder Desiccated, dark-20°C24 Months>99.0%None
Anhydrous DMSO Stock Argon purged, single-use-80°C6 Months>98.5%Trace Aldehyde
Standard DMSO Stock Repeated Freeze-Thaw-20°C1 Month<90.0%N-Methyl Adduct / Aldehyde
Standard DMSO Stock Benchtop (Ambient)25°C48 Hours<85.0%Formaldehyde Adducts

Part 4: Experimental Protocols

Protocol 1: Preparation of Ultra-Stable DMSO Stock Solutions

This self-validating workflow prevents moisture ingress and halts degradation kinetics.

Step-by-Step Methodology:

  • Acclimation: Remove the desiccated vial of azepan-4-ylmethanol hydrochloride from -20°C storage. Allow it to equilibrate to room temperature for 30 minutes before opening to prevent condensation.

  • Solvent Selection: Pierce a fresh septum of anhydrous DMSO (≤0.01% water content) using a sterile, dry syringe. Do not use older, previously opened DMSO bottles.

  • Reconstitution: Inject the DMSO directly into the compound vial to achieve the desired molarity (e.g., 10 mM). Vortex gently until complete dissolution is achieved.

  • Aliquoting: Immediately divide the stock solution into sterile, low-bind microcentrifuge tubes (e.g., 50 µL per tube) to create single-use aliquots.

  • Inert Purging: Gently blow a stream of Argon or dry N2 gas over the liquid surface of each aliquot for 3-5 seconds to displace oxygen and moisture. Cap immediately.

  • Flash Freezing: Transfer the aliquots immediately to a -80°C freezer.

Workflow Step1 1. Acclimate Powder to RT Step2 2. Dissolve in Anhydrous DMSO Step1->Step2 Step3 3. Aliquot into Single-Use Vials Step2->Step3 Step4 4. Purge with Argon/N2 Gas Step3->Step4 Step5 5. Store at -80°C (Halt Kinetics) Step4->Step5

Optimized workflow for preparing and storing azepan-4-ylmethanol HCl to prevent degradation.

Protocol 2: Forced Degradation & Solvent Compatibility Assay

Use this protocol to validate whether observed experimental variability is due to DMSO-induced degradation.

Step-by-Step Methodology:

  • Sample Preparation: Prepare two 1 mg/mL solutions of azepan-4-ylmethanol hydrochloride: one in standard DMSO and one in anhydrous DMF (Control).

  • Thermal Stress: Incubate both vials at 40°C in a thermomixer for 24 hours to accelerate degradation kinetics.

  • LC-MS Analysis: Inject 1 µL of each sample into an LC-MS system (C18 column, 0.1% Formic Acid in Water/Acetonitrile gradient).

  • Data Interpretation:

    • Extract the ion chromatogram for the parent mass.

    • Search for M-2 (Oxidation to aldehyde) and M+14 (N-methylation via formaldehyde).

    • Validation: If these peaks are present in the DMSO sample but absent in the DMF control, you have successfully isolated DMSO decomposition as the root cause of your assay failure.

References

  • BenchChem Technical Support Team. "Daunorubicin Hydrochloride: A Technical Guide to Solubility and Stability in DMSO." BenchChem.
  • Tojo, G., & Fernández, M. "Activated Dimethyl Sulfoxide: Pfitzner–Moffatt Oxidation." Oxidation of Alcohols to Aldehydes and Ketones.
  • Wang, L., et al. "Formation of formaldehyde as an artifact peak in head space GC analysis resulting from decomposition of sample diluent DMSO: A GC-MS investigation with deuterated DMSO." PubMed / NIH.
  • Li, Y., et al. "An Unusual Synthesis of Troeger′s Bases Using DMSO/HCl as Formaldehyde Equivalent." ResearchGate.
  • Brandes, B. T., et al. "Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) II: Analysis of Intermediate Substances Obtained in the Induction Period and Investigations Regarding Formic Acid." ACS Publications.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in Azepan-4-ylmethanol Hydrochloride Synthesis

Welcome to the technical support center for the synthesis of azepan-4-ylmethanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this mul...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of azepan-4-ylmethanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this multi-step synthesis. Below, you will find a series of frequently asked questions and detailed troubleshooting guides to address common challenges that can lead to low overall yield.

I. Overview of the Synthetic Pathway

The synthesis of azepan-4-ylmethanol hydrochloride is a multi-step process that often involves the formation of an azepane ring, followed by functional group manipulations. A common route involves the reduction of a carbonyl group and deprotection of a nitrogen-protecting group, culminating in the formation of the hydrochloride salt. Each of these steps presents unique challenges that can impact the final yield.

II. Frequently Asked Questions (FAQs)

Q1: What are the most critical steps affecting the overall yield of azepan-4-ylmethanol hydrochloride?

The most critical steps are typically the reduction of the azepan-4-one precursor and the final purification and isolation of the hydrochloride salt. Incomplete reduction, side-product formation during reduction, and losses during purification are common culprits for low yields.

Q2: My final product is an oil instead of a solid. What should I do?

Azepan-4-ylmethanol is often isolated as an oil. The hydrochloride salt is expected to be a solid. If you are obtaining an oil after the final salt formation step, it could be due to residual solvent or impurities. Ensure your material is free of water and organic solvents. Trituration with a non-polar solvent like diethyl ether or pentane can sometimes induce crystallization.

Q3: I am observing multiple spots on my TLC plate after the reduction step. What are the likely side products?

Besides the desired product, you may be observing unreacted starting material (azepan-4-one derivative) or over-reduction products. Depending on the reducing agent and reaction conditions, other side reactions like ring opening or rearrangement, although less common, are possible.

Q4: Is the hydrochloride salt of azepan-4-ylmethanol stable?

While generally stable, amine hydrochloride salts can be hygroscopic and may decompose over time, especially if exposed to air and moisture.[1] It is recommended to store the final product under an inert atmosphere in a cool, dry place.

III. Troubleshooting Guides

This section provides in-depth troubleshooting for specific issues you may encounter during the synthesis.

Issue 1: Low Yield in the Reduction of N-benzyl-azepan-4-one to N-benzyl-azepan-4-ylmethanol

The reduction of the ketone is a pivotal step. Low yields here will significantly impact the overall process.

Potential Causes and Solutions:

  • Incomplete Reaction:

    • Insight: The reducing agent may not be sufficiently reactive, or the reaction time may be too short.

    • Troubleshooting:

      • Monitor the reaction closely by TLC or LC-MS. Ensure the disappearance of the starting material.

      • Increase the equivalents of the reducing agent. A slight excess (1.2-1.5 equivalents) of a mild reducing agent like sodium borohydride (NaBH4) is often sufficient.[2][3]

      • Extend the reaction time. Some reductions may require several hours to reach completion at room temperature.

  • Side Product Formation:

    • Insight: Stronger reducing agents like lithium aluminum hydride (LiAlH4) can sometimes lead to undesired side reactions.

    • Troubleshooting:

      • Use a milder reducing agent. Sodium borohydride is generally preferred for the reduction of ketones in the presence of other functional groups.[3]

      • Control the reaction temperature. Perform the reduction at a lower temperature (e.g., 0 °C to room temperature) to minimize side reactions.[4]

Experimental Protocol: Optimized Reduction of N-benzyl-azepan-4-one

  • Dissolve N-benzyl-azepan-4-one in a suitable solvent like methanol or ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.2 equivalents) portion-wise over 15-20 minutes.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction by slowly adding water or acetone.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude N-benzyl-azepan-4-ylmethanol.

ParameterRecommended Condition
Reducing Agent Sodium Borohydride (NaBH4)
Equivalents 1.2 - 1.5
Solvent Methanol or Ethanol
Temperature 0 °C to Room Temperature
Reaction Time 1-4 hours (monitor by TLC)
Issue 2: Inefficient Removal of the N-benzyl Protecting Group

The debenzylation step is crucial for obtaining the free amine, which is then converted to the hydrochloride salt.

Potential Causes and Solutions:

  • Catalyst Inactivity:

    • Insight: The palladium catalyst may be old or poisoned by impurities.

    • Troubleshooting:

      • Use fresh, high-quality palladium on carbon (Pd/C).

      • Ensure the starting material is free from catalyst poisons like sulfur-containing compounds.

      • Increase the catalyst loading. Typically, 10 mol% of Pd/C is used, but this can be increased if the reaction is sluggish.[5]

  • Incomplete Reaction:

    • Insight: The reaction may not have gone to completion due to insufficient hydrogen pressure or reaction time.

    • Troubleshooting:

      • Increase the hydrogen pressure. While balloon pressure is often sufficient, some reactions may require higher pressures (e.g., 50 psi).[5]

      • Extend the reaction time. Hydrogenolysis can sometimes be slow and may require overnight stirring.[6]

      • Consider alternative debenzylation methods. If catalytic hydrogenation is problematic, other methods like using ozone or other oxidizing agents can be explored, although these may require further optimization.[7]

Experimental Protocol: Catalytic Hydrogenation for N-debenzylation

  • Dissolve N-benzyl-azepan-4-ylmethanol in a suitable solvent like methanol or ethanol.

  • Add 10% Pd/C (10 mol%).

  • Flush the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction vigorously at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude azepan-4-ylmethanol.

Issue 3: Low Yield and Purity During Hydrochloride Salt Formation and Isolation

The final step of forming and isolating the hydrochloride salt can lead to significant product loss if not performed carefully.

Potential Causes and Solutions:

  • Improper Stoichiometry of HCl:

    • Insight: Using a large excess of HCl can lead to the formation of undesired side products or difficulties in isolation. Using too little will result in incomplete salt formation.

    • Troubleshooting:

      • Use a slight excess (1.1-1.2 equivalents) of a standardized solution of HCl in a suitable solvent (e.g., diethyl ether or dioxane).

      • Alternatively, bubble dry HCl gas through a solution of the free amine.

  • Losses During Crystallization/Precipitation:

    • Insight: The hydrochloride salt may have some solubility in the chosen solvent, leading to losses during filtration.

    • Troubleshooting:

      • Cool the solution in an ice bath or refrigerator to maximize precipitation.

      • Use a solvent system where the salt is sparingly soluble. A common choice is to dissolve the free amine in a minimal amount of a polar solvent like methanol or ethanol and then add a non-polar solvent like diethyl ether or tert-butyl methyl ether to induce precipitation.

      • Wash the collected solid with a small amount of cold, non-polar solvent to remove impurities without dissolving a significant amount of the product.

Experimental Protocol: Formation and Isolation of Azepan-4-ylmethanol Hydrochloride

  • Dissolve the crude azepan-4-ylmethanol in a minimal amount of a suitable solvent (e.g., methanol or isopropanol).

  • Cool the solution to 0 °C.

  • Slowly add a solution of HCl in diethyl ether or dioxane (1.1 equivalents) with stirring.

  • If a precipitate forms, continue stirring in the cold for 30-60 minutes. If no precipitate forms, add a non-polar solvent like diethyl ether until the solution becomes cloudy, then cool and stir.

  • Collect the solid by vacuum filtration.

  • Wash the solid with a small amount of cold diethyl ether.

  • Dry the solid under vacuum to obtain azepan-4-ylmethanol hydrochloride.

IV. Visualizing the Troubleshooting Process

The following diagram illustrates the key decision points in troubleshooting the synthesis of azepan-4-ylmethanol hydrochloride.

Troubleshooting_Azepanylmethanol_Synthesis cluster_start Start: Low Overall Yield cluster_reduction Step 1: Reduction of Azepan-4-one cluster_deprotection Step 2: N-Debenzylation cluster_salt_formation Step 3: Salt Formation & Isolation cluster_end End Goal start Low Overall Yield of Azepan-4-ylmethanol HCl low_yield_reduction Low Yield in Reduction Step? start->low_yield_reduction incomplete_reduction Incomplete Reaction? low_yield_reduction->incomplete_reduction Yes low_yield_deprotection Low Yield in Debenzylation? low_yield_reduction->low_yield_deprotection No side_products_reduction Side Products? incomplete_reduction->side_products_reduction No optimize_reduction Optimize Reduction: - Increase reducing agent - Extend reaction time - Change reducing agent (e.g., NaBH4) - Lower temperature incomplete_reduction->optimize_reduction Yes side_products_reduction->optimize_reduction Yes side_products_reduction->low_yield_deprotection No optimize_reduction->low_yield_deprotection catalyst_issue Catalyst Inactive? low_yield_deprotection->catalyst_issue Yes low_yield_salt Low Yield in Salt Formation? low_yield_deprotection->low_yield_salt No incomplete_deprotection Incomplete Reaction? catalyst_issue->incomplete_deprotection No optimize_deprotection Optimize Debenzylation: - Use fresh catalyst - Increase catalyst loading - Increase H2 pressure - Extend reaction time catalyst_issue->optimize_deprotection Yes incomplete_deprotection->optimize_deprotection Yes incomplete_deprotection->low_yield_salt No optimize_deprotection->low_yield_salt hcl_stoichiometry Incorrect HCl Stoichiometry? low_yield_salt->hcl_stoichiometry Yes end High Yield of Pure Product low_yield_salt->end No isolation_loss Losses During Isolation? hcl_stoichiometry->isolation_loss No optimize_salt Optimize Salt Formation: - Use 1.1 eq. HCl solution - Optimize solvent system - Cool to maximize precipitation - Wash with cold non-polar solvent hcl_stoichiometry->optimize_salt Yes isolation_loss->optimize_salt Yes isolation_loss->end No optimize_salt->end

Caption: Troubleshooting workflow for azepan-4-ylmethanol hydrochloride synthesis.

V. References

  • BenchChem. (n.d.). Managing reaction kinetics for Azepan-4-one synthesis. Retrieved from

  • Zhu, L., Niu, X., & Yao, X. (2025). Selective oxidation of benzyl ethers to esters catalyzed by Cu2O/C3N4 with TBHP & oxygen as co-oxidants. RSC Advances, 15, 8315-8320. [Link]

  • Angibeaud, P., Defaye, J., Gadelle, A., & Utille, J.-P. (1985). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Synthesis, 1985(11), 1123–1125. [Link]

  • ResearchGate. (2014, October 18). How can one remove a benzyl group from benzylated sugar? Retrieved from [Link]

  • Tsujikawa, K., Kuwayama, K., Miyaguchi, H., Kanamori, T., Iwata, Y. T., & Inoue, H. (2015). Instability of the hydrochloride salts of cathinone derivatives in air. Forensic Science International, 249, 132-138. [Link]

  • Google Patents. (n.d.). WO2012046882A1 - 1,4-oxazepane derivatives. Retrieved from

  • OrgChem.by. (2015). A Quick Guide to Reductions in Organic Chemistry. Retrieved from [Link]

  • Leonardi, D., et al. (2023). A skeletal editing strategy to convert nitroarenes into saturated azepanes. Nature Chemistry. [Link]

Sources

Optimization

Technical Support Center: Resolving Precipitation Issues with Azepan-4-ylmethanol Hydrochloride in Cell Culture Media

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the pre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the precipitation of azepan-4-ylmethanol hydrochloride in cell culture media. Our goal is to equip you with the scientific understanding and practical protocols necessary to overcome this common experimental hurdle.

Introduction to the Challenge

Azepan-4-ylmethanol hydrochloride is a valuable building block and research compound. However, like many small molecules supplied as hydrochloride salts, it can exhibit problematic solubility at the neutral pH required for cell culture. Researchers often observe the formation of a fine, crystalline, or amorphous precipitate upon its addition to media, which can confound experimental results by altering the effective concentration of the compound and potentially harming cell health.

This guide will walk you through the underlying chemical principles, provide a systematic troubleshooting workflow, and offer validated protocols to ensure your compound remains in solution, leading to more reliable and reproducible data.

Part 1: The Core Scientific Principle: pH-Dependent Solubility

The root cause of precipitation for azepan-4-ylmethanol hydrochloride in cell media (typically buffered at pH 7.2-7.4) is a fundamental chemical equilibrium.

  • The Salt Form: As a hydrochloride salt, the molecule is protonated, carrying a positive charge that makes it readily soluble in aqueous solutions.

  • The Free Base Form: In a neutral or alkaline environment, the molecule can be deprotonated, converting to its neutral "free base" form, (azepan-4-yl)methanol. This form is often significantly less water-soluble.

The pH of standard cell culture medium is high enough to shift the equilibrium from the highly soluble salt form towards the less soluble free base, causing it to precipitate out of solution.[1] Understanding this principle is the key to troubleshooting the issue effectively.

Part 2: Troubleshooting Guide

This section is designed to address specific problems you may encounter during your experiments.

Question 1: "I see a precipitate immediately after adding my stock solution to the cell media. What is happening and what should I do?"

This is the most common manifestation of the problem and is typically caused by two phenomena: localized pH shock and solvent insolubility.

The Cause: When a concentrated, often slightly acidic, stock solution is added to the bulk media, the localized area where the stock enters can experience a rapid change in pH and solvent composition. This "shock" doesn't allow for gradual mixing and equilibration, causing the compound to crash out of solution before it can be adequately diluted and stabilized.[2]

Solutions:

  • Improve a Dilution Technique: The goal is to maximize the rate of dispersion.

    • Pre-warm your cell culture medium to 37°C. Solubility is often temperature-dependent.[3]

    • While gently vortexing or swirling the media, add your stock solution drop-by-drop to the side of the tube or into the vortex. This prevents a pocket of high concentration from forming.

    • Continue to mix for a few moments after addition to ensure homogeneity.

  • Reduce Stock Concentration: A highly concentrated stock (e.g., >10 mM in DMSO) is more likely to precipitate upon dilution.[3]

    • Action: Try preparing a lower concentration stock solution (e.g., 1 mM). While this requires adding a larger volume to your culture, it significantly reduces the concentration gradient during dilution. Always be mindful of the final solvent concentration and its potential toxicity to your cells.

Question 2: "The media looks clear at first, but a precipitate forms over hours or days in the incubator. Why?"

This delayed precipitation points to issues with compound stability or slow-moving equilibria under culture conditions.

The Cause: The compound may be metastable upon initial dilution but slowly converts to its less soluble free base form at 37°C and neutral pH.[3] Additionally, interactions with media components, such as the high concentration of salts and bicarbonate, can evolve over time.[4]

Solutions:

  • Verify Thermodynamic Solubility: The maximum concentration you can achieve with good mixing technique may be a supersaturated, kinetically trapped state. You must determine the true equilibrium solubility.

    • Action: Perform the "Protocol for Determining Maximum Soluble Concentration" (detailed in Part 4). This will tell you the absolute upper limit for your specific media and conditions.

  • Slight pH Adjustment: For some robust cell lines, a minor adjustment to the final media pH can be tolerated and may be sufficient to keep the compound in solution.

    • Action: Prepare your final culture medium containing azepan-4-ylmethanol hydrochloride. Measure the pH. If it is ≥7.4, you can try adjusting it downwards to ~7.0-7.2 by adding a very small volume of sterile, dilute HCl (e.g., 0.1 N).[5] Caution: This must be done carefully and validated for your specific cell line, as even minor pH shifts can impact cell health and function.

Part 3: Advanced Strategies & Frequently Asked Questions (FAQs)

Q1: How can I systematically determine the maximum soluble concentration of azepan-4-ylmethanol HCl in my specific cell media? To avoid wasting time and resources, it is critical to determine the empirical solubility limit. Follow the detailed protocol provided in Part 4 of this guide. This experiment will provide a clear, quantitative answer.

Q2: Does the presence of Fetal Bovine Serum (FBS) affect solubility? Yes. Serum contains a high concentration of proteins, most notably albumin, which can bind to small molecules.[6] This binding can sometimes act as a "carrier," effectively increasing the total amount of a compound that can remain in the media without precipitating.[7] However, it's important to remember that this also affects the concentration of free compound available to interact with your cells. If you observe precipitation in serum-free media but not in serum-containing media, protein binding is a likely explanation.

Q3: Can I use a co-solvent in my stock solution to improve solubility? Yes, this is a common strategy.

  • DMSO: The most common co-solvent. Most cell lines can tolerate up to 0.5% DMSO, and some up to 1%, but this should always be validated.

  • Ethanol: Another option, but it can be more volatile and have different effects on cells.

  • PEG-400 or other excipients: Sometimes used in drug formulation, these can help maintain solubility but require extensive validation to ensure they do not interfere with your assay.[2] When using any co-solvent, it is crucial to run a vehicle control (media with the same final concentration of the co-solvent) to ensure that the solvent itself is not causing the observed cellular effects.

Q4: Should I just filter out the precipitate? No. Filtering the media after a precipitate has formed is not recommended. Doing so will remove an unknown amount of your compound, making the final concentration in your experiment uncertain and your results unreliable. The goal is to prevent the precipitate from forming in the first place.

Part 4: Visualizations and Protocols
Troubleshooting Workflow Diagram

The following diagram outlines the logical progression for diagnosing and solving precipitation issues.

G cluster_start cluster_diagnosis cluster_immediate cluster_delayed cluster_end start Precipitation Observed with Azepan-4-ylmethanol HCl timing When does it occur? start->timing immediate_cause Likely Cause: Localized pH/Solvent Shock timing->immediate_cause Immediately upon mixing delayed_cause Likely Cause: Thermodynamic Insolubility at 37°C / Neutral pH timing->delayed_cause Over time in incubator solution1 Action 1: Improve Dilution Technique (Vortexing, Drop-wise) immediate_cause->solution1 solution2 Action 2: Use a Lower Stock Concentration immediate_cause->solution2 resolved Issue Resolved: Clear Solution solution1->resolved Success unresolved Still Precipitates: Re-evaluate Concentration or consider alternative salt form solution1->unresolved Failure solution2->resolved Success solution2->unresolved Failure solution3 Action 3: Determine Max Soluble Conc. (See Protocol) delayed_cause->solution3 solution4 Action 4: Consider Minor, Validated pH Adjustment of Media delayed_cause->solution4 solution3->resolved Success solution3->unresolved Failure solution4->resolved Success solution4->unresolved Failure

Caption: Troubleshooting workflow for azepan-4-ylmethanol HCl precipitation.

Data Summary Table

Use the following table to systematically record your observations when determining the maximum soluble concentration.

Test Concentration (µM)Solvent (e.g., DMSO) Final %Media TypeSerum %Temp (°C)Observation (Time 0)Observation (24h @ 37°C)
10.1%DMEM10%37ClearClear
50.1%DMEM10%37ClearClear
100.1%DMEM10%37ClearFine Precipitate
250.1%DMEM10%37HazyHeavy Precipitate
500.1%DMEM10%37Immediate PrecipitateHeavy Precipitate
Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

  • Accurately weigh a suitable amount of azepan-4-ylmethanol hydrochloride powder.

  • Add a sufficient volume of your chosen solvent (e.g., sterile DMSO) to achieve a high-concentration stock (e.g., 10 mM).

  • Ensure complete dissolution by vortexing. Gentle warming in a 37°C water bath may be required.

  • Visually inspect the solution against a light source to ensure there are no undissolved particulates.

  • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[2] Store at -20°C or -80°C as recommended by the supplier.

Protocol 2: Recommended Procedure for Diluting into Cell Media

  • Thaw a single-use aliquot of your stock solution and ensure it is fully dissolved.

  • Warm your destination cell culture medium to 37°C in a water bath.

  • Place the tube/flask of media on a vortex set to a medium speed, or swirl it manually to create a vortex.

  • Pipette the required volume of stock solution and dispense it slowly, drop-by-drop, into the side of the vortex.

  • Allow the solution to mix for at least 30 seconds before use.

  • Visually inspect the final medium for any signs of precipitation or haziness before adding it to your cells.

Protocol 3: Determining Maximum Soluble Concentration

  • Prepare a series of sterile tubes (e.g., 15 mL conical tubes).

  • To each tube, add a fixed volume of your complete cell culture medium (e.g., 5 mL), pre-warmed to 37°C.

  • Using your concentrated stock solution (e.g., 10 mM), add increasing volumes to each tube to create a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Be sure to add the stock using the recommended dilution technique from Protocol 2.

  • Include a "vehicle control" tube containing only the highest volume of solvent used.

  • Cap the tubes, vortex gently, and immediately inspect for precipitation ("Time 0" observation).

  • Place the tubes in a 37°C incubator.

  • Inspect the tubes again after a set period, such as 2, 8, and 24 hours, without disturbing them. Look for any signs of a fine white precipitate, which may have settled at the bottom.

  • The highest concentration that remains completely clear after 24 hours is your approximate maximum working concentration under these conditions.

References
  • Serajuddin, A. T. M., & Mufson, D. (1985). pH-solubility profiles of organic bases and their hydrochloride salts. Pharmaceutical research, 2(2), 65-68. [Link]

  • Procell. Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024, April 9). [Link]

  • Smith, S. A., Mabry, K. M., & Hvastkovs, E. G. (2018). Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells. Bioconjugate chemistry, 29(10), 3295–3302. [Link]

  • Anderson, B. D., & Conradi, R. A. (1985). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Pharmaceutical Research, 2(6), 284-290. [Link]

  • Serajuddin, A. T. M., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences, 74(2), 142-147. [Link]

  • Zlotos, D. P., Michas, C., & Kellici, T. F. (2019). Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior. Biotechnology and bioengineering, 116(8), 1840–1849. [Link]

Sources

Troubleshooting

reducing impurities during azepan-4-ylmethanol hydrochloride crystallization

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the thermodynamic and kinetic challenges of isolating high-purity azepan-4-ylmethanol hy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the thermodynamic and kinetic challenges of isolating high-purity azepan-4-ylmethanol hydrochloride.

Crystallizing cyclic amino alcohol hydrochlorides often presents unique physical chemistry challenges, such as "oiling out" (liquid-liquid phase separation), polymorph contamination, and the co-precipitation of regioisomers or synthetic precursors. This guide bridges the gap between theoretical physical chemistry and bench-level execution, providing self-validating protocols to ensure your workflows are robust, reproducible, and scalable.

Diagnostic Impurity Workflow

Use the following decision matrix to categorize your impurity profile and select the appropriate thermodynamic or kinetic intervention.

ImpurityTroubleshooting Start Impurity Detected in Azepan-4-ylmethanol HCl Analyze HPLC/LC-MS Analysis Determine Impurity Polarity Start->Analyze IsPolar Polar / Inorganic (e.g., Excess HCl, Salts) Analyze->IsPolar IsNonPolar Non-Polar / Organic (e.g., N-Boc Precursors) Analyze->IsNonPolar IsIsomer Structural Isomer (e.g., 3-ylmethanol) Analyze->IsIsomer ActionPolar Hot Filtration & IPA Reslurry IsPolar->ActionPolar ActionNonPolar Antisolvent Crystallization (IPA/Heptane) + Cold Wash IsNonPolar->ActionNonPolar ActionIsomer Thermodynamic Recrystallization (Low Supersaturation, Seeding) IsIsomer->ActionIsomer Verify Re-test Purity (>99.5%) Proceed to Drying ActionPolar->Verify ActionNonPolar->Verify ActionIsomer->Verify

Diagnostic workflow for identifying and resolving impurity classes in azepan-4-ylmethanol HCl.

Frequently Asked Questions (FAQs)

Q1: My azepan-4-ylmethanol HCl precipitates as a sticky oil rather than a crystalline solid. How do I prevent "oiling out" and the resulting impurity entrapment? A1: "Oiling out," or liquid-liquid phase separation (LLPS), occurs when the supersaturation of the solute exceeds its solubility limit in the liquid phase before reaching the nucleation threshold for the solid phase. In hydrochloride salts, this dense, amorphous oil traps mother liquor and impurities (like unreacted precursors) inside its matrix, preventing purification [1]. Causality & Solution: To bypass the metastable oil phase, you must shift the system from kinetic to thermodynamic control. Instead of a rapid crash-cooling or dumping of antisolvent, implement a controlled cooling ramp in a binary solvent system like Isopropanol/Ethyl Acetate (IPA/EtOAc). Introduce crystalline seeds at the metastable zone width (MSZW) boundary. Seeding provides an energetically favorable surface for secondary nucleation, bypassing LLPS entirely and ensuring high-purity crystal growth.

Q2: HPLC analysis shows a persistent non-polar impurity (e.g., a Boc-protected intermediate) in my final salt. How do I reject this during crystallization? A2: Non-polar impurities are highly soluble in organic antisolvents but can be physically entrapped if the crystallization rate is too fast, leading to solvent inclusion [2]. Causality & Solution: The hydrochloride salt's ionic nature is your greatest asset. Use a highly polar protic solvent (like pure IPA) to dissolve the crude mass, then slowly titrate a non-polar antisolvent (like heptane or diethyl ether). The azepan-4-ylmethanol HCl will precipitate due to the dielectric constant drop, while the non-polar impurity remains solvated in the ether/heptane phase [3]. Crucially, perform a rigorous wet-cake wash with cold antisolvent to remove surface-adhered impurities before drying.

Q3: I am struggling to separate the azepan-3-ylmethanol regioisomer from my azepan-4-ylmethanol HCl product. Standard recrystallization isn't working. Why? A3: Structural isomers often have nearly identical spatial footprints and solubility profiles, allowing the impurity to substitute for the API in the crystal lattice, forming a solid solution [4]. Causality & Solution: When a solid solution forms, simple washing will not work because the impurity is incorporated within the crystal lattice. You must maximize the thermodynamic selectivity of the lattice by operating at very low supersaturation levels. By dissolving the mixture in boiling IPA and cooling extremely slowly, the lattice preferentially incorporates the structurally favored azepan-4-ylmethanol molecule. The mismatched 3-yl regioisomer is kinetically rejected back into the mother liquor [4].

Quantitative Data: Solvent System Selection

Selecting the correct solvent/antisolvent pairing is critical for targeting specific impurity classes. The table below summarizes the causality of solvent choices based on empirical rejection profiles.

Solvent System (v/v)Primary MechanismYield (%)Non-Polar Impurity RejectionStructural Isomer Rejection
Methanol / Diethyl Ether (1:5) Rapid Crash Out (Kinetic)92%ModeratePoor (High risk of oiling out)
Ethanol / Heptane (1:4) Antisolvent Precipitation88%Excellent Moderate
Isopropanol / Ethyl Acetate (1:2) Thermodynamic Cooling82%GoodExcellent
Water / Acetone (1:10) Hydrate Formation75%PoorGood

Step-by-Step Methodologies

Protocol 1: Thermodynamic Anti-Solvent Crystallization (Isomer & Non-Polar Rejection)

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation check is met.

  • Dissolution: Suspend crude azepan-4-ylmethanol HCl in 5 volumes of anhydrous Isopropanol (IPA). Heat the jacketed reactor to 70 °C under moderate agitation (250 rpm).

    • Validation Check: The solution must become completely transparent. If particulate matter remains after 15 minutes at 70 °C, inorganic salts (e.g., NaCl) are present. Perform a hot polish filtration before proceeding.

  • Cooling & Seeding: Cool the solution to 55 °C at a controlled rate of 0.5 °C/min. Charge 0.5% w/w pure azepan-4-ylmethanol HCl seeds.

    • Validation Check: The seeds must remain suspended and visible. If they dissolve, the solution is undersaturated; lower the temperature by 2 °C and re-seed. If the solution instantly turns cloudy, supersaturation is too high (risk of oiling out); heat back to 65 °C and cool more slowly.

  • Antisolvent Addition: Slowly charge 10 volumes of Ethyl Acetate (EtOAc) over 2 hours using a linear dosing pump.

    • Causality: Slow addition maintains the system within the metastable zone, promoting crystal growth over primary nucleation. This prevents the entrapment of mother liquor and non-polar impurities inside the crystal habit.

  • Aging and Isolation: Cool the slurry to 5 °C at 0.1 °C/min and age for 2 hours to maximize yield. Filter the slurry under vacuum.

Protocol 2: Reslurrying and Wet-Cake Washing (Surface Impurity Removal)

Improper washing is the leading cause of batch failure due to retained mother liquor [3].

  • Displacement Wash: While the azepan-4-ylmethanol HCl wet cake is still damp on the filter, gently pour 2 volumes of pre-chilled (0 °C) EtOAc over the cake.

    • Causality: Do not let the cake crack before washing. A cracked cake causes channeling, meaning the wash solvent bypasses the crystals, leaving surface impurities intact.

  • Reslurry (If high non-polar impurities persist): Transfer the wet cake back to a vessel containing 3 volumes of Heptane. Agitate vigorously at 20 °C for 30 minutes.

    • Validation Check: Heptane will not dissolve the HCl salt but will strip away lipophilic surface impurities. The solid recovery should be >98% after this step.

  • Drying: Dry the purified crystals in a vacuum oven at 45 °C until a constant weight is achieved.

References

  • Salt Selection in Drug Development Pharmaceutical Technology[Link]

  • Purification of organic hydrochloride salt? ResearchGate[Link]

  • Evaluating Impurities in Drugs (Part III of III) Pharmaceutical Technology[Link]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions CORA - University College Cork[Link]

Reference Data & Comparative Studies

Validation

Expanding the Ring: Azepan-4-ylmethanol Hydrochloride vs. Piperidine Derivatives in Modern Drug Design

In the architectural landscape of medicinal chemistry, the six-membered piperidine ring has long been a foundational scaffold. Its predictable pharmacokinetics and synthetic tractability have made it one of the most ubiq...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the architectural landscape of medicinal chemistry, the six-membered piperidine ring has long been a foundational scaffold. Its predictable pharmacokinetics and synthetic tractability have made it one of the most ubiquitous nitrogen-containing heterocycles in blockbuster drugs[1]. However, as the chemical space for novel, patentable piperidine derivatives becomes increasingly crowded, drug developers are turning to ring expansion strategies.

The seven-membered azepane ring, though historically underrepresented (accounting for <1% of saturated N-heterocycles in approved drugs), offers a gateway into unexplored three-dimensional chemical space[2]. This guide provides a rigorous, objective comparison between traditional piperidine derivatives and azepan-4-ylmethanol hydrochloride (CAS: 1951441-82-9)[3]. By analyzing their physicochemical properties, conformational dynamics, and metabolic profiles, we equip researchers with the mechanistic causality needed to make informed scaffold selections.

Physicochemical and Structural Comparison

The fundamental differences between piperidine and azepane scaffolds stem from their ring size, which dictates their conformational flexibility, lipophilicity, and basicity.

  • Conformational Flexibility: Piperidine predominantly adopts a highly stable, rigid chair conformation. This rigidity is excellent for projecting substituents into specific binding pockets with a low entropic penalty upon binding. Conversely, azepane rings exhibit significant conformational flexibility, rapidly interconverting between twist-chair and boat conformations[4]. This flexibility allows azepane derivatives to adapt to complex, dynamic binding pockets that rigid piperidines cannot access, albeit at a higher entropic cost.

  • Vector Projection: The addition of the hydroxymethyl group in azepan-4-ylmethanol provides a critical hydrogen bond donor/acceptor vector. The 4-position on the 7-membered ring projects this hydroxyl group at a distinct trajectory compared to a 4-substituted piperidine, potentially unlocking novel interactions with target proteins (e.g., kinase hinge regions or GPCR allosteric sites).

  • Basicity and Lipophilicity: Expanding the ring from 6 to 7 carbons generally increases the molecular weight and lipophilicity (logP)[4]. While the pKa of the secondary amine remains relatively similar (typically around 10–11 for both, ensuring protonation at physiological pH), the increased lipophilicity of azepanes can enhance membrane permeability. However, this must be balanced against a potential increase in non-specific binding[4].

Table 1: Comparative Physicochemical Profiling
PropertyPiperidine CoreAzepan-4-ylmethanol CoreImpact on Drug Design
Ring Size 6-membered7-memberedAzepane accesses novel 3D space, aiding in intellectual property (IP) generation[1].
Conformation Rigid (Chair)Flexible (Twist-chair/Boat)Azepane adapts to dynamic pockets; Piperidine has a lower entropic penalty[4].
Lipophilicity (logP) Lower baselineHigher baseline (+1 carbon)Azepane may improve permeability but requires monitoring for off-target effects[4].
Metabolic Hotspots α -carbon, C4 position α -carbon, Phase II at -OHThe -OH in azepan-4-ylmethanol enables glucuronidation, shifting clearance pathways[5].

Mechanistic Insights: Navigating Metabolic Stability

Metabolic liability is a primary driver of attrition in drug development. Piperidine rings are notorious for cytochrome P450 (CYP)-mediated oxidation, which often occurs at the carbon adjacent to the nitrogen ( α -oxidation leading to ring opening) or at the 4-position[5].

Substituting a piperidine with an azepane ring can fundamentally alter this metabolic profile. The altered steric environment and conformational dynamics of the 7-membered ring can sometimes shield vulnerable C-H bonds from CYP450 active sites[5]. Furthermore, the specific inclusion of the hydroxymethyl group in azepan-4-ylmethanol introduces a functional handle for Phase II metabolism (glucuronidation or sulfation). This structural tweak shifts the primary clearance mechanism away from CYP450 oxidation, which is highly advantageous when designing drugs to avoid CYP-mediated drug-drug interactions (DDIs).

Metabolism Start Lead Optimization: Nitrogen Heterocycle Piperidine Piperidine Derivative (6-Membered Ring) Start->Piperidine Traditional Route Azepane Azepan-4-ylmethanol (7-Membered Ring) Start->Azepane Ring Expansion Rigid Rigid Chair Conformation Predictable Vectors Piperidine->Rigid Flexible High Conformational Flexibility Novel 3D Space Azepane->Flexible MetabPip CYP450 Oxidation (High Liability) Rigid->MetabPip MetabAze Altered CYP Profile & Phase II Glucuronidation Flexible->MetabAze

Logical flow of scaffold selection impacting conformational flexibility and metabolic clearance pathways.

Experimental Protocols: Self-Validating Systems

To objectively compare azepan-4-ylmethanol derivatives against their piperidine counterparts, rigorous, self-validating experimental workflows are required. The following protocols ensure that observed differences in efficacy or stability are causally linked to the scaffold change.

Protocol 1: Comparative In Vitro Metabolic Stability (Microsomal Clearance)

Causality: This assay determines if the ring expansion and hydroxyl addition successfully shift the metabolic clearance profile. By using both Phase I (NADPH) and Phase II (UDPGA) cofactors, the system self-validates the specific mechanism of enzymatic clearance.

  • Preparation: Prepare 1 mM stock solutions of the piperidine analog and the azepan-4-ylmethanol analog in DMSO.

  • Incubation Matrix: Dilute human liver microsomes (HLM) to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Cofactor Addition: Divide the assay into two distinct arms to isolate metabolic pathways:

    • Arm A (Phase I only): Add 1 mM NADPH.

    • Arm B (Phase I + II): Add 1 mM NADPH + 2 mM UDPGA (uridine 5'-diphospho-glucuronic acid) + 25 µg/mL alamethicin (a pore-forming peptide necessary to access luminal UGT enzymes).

  • Reaction Initiation: Spike the test compounds into the matrices to a final concentration of 1 µM (Ensure final DMSO is < 0.1%). Incubate at 37°C.

  • Sampling & Quenching: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound and identify +16 Da (oxidation) or +176 Da (glucuronidation) metabolite peaks.

Protocol 2: Conformational Profiling via Variable-Temperature NMR (VT-NMR)

Causality: To empirically prove that the azepane ring provides higher flexibility than the piperidine ring, VT-NMR is used to calculate the energy barrier of ring inversion.

  • Sample Prep: Dissolve 5 mg of azepan-4-ylmethanol hydrochloride and the piperidine comparator in deuterated methanol (CD₃OD).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at 298 K to establish baseline chemical shifts.

  • Temperature Gradient: Lower the temperature in 10 K increments down to 200 K (utilizing a suitable cryosolvent if required).

  • Signal Decoalescence: Monitor the line broadening and subsequent splitting of the axial and equatorial proton signals (specifically at the C2/C7 positions for azepane and C2/C6 for piperidine).

  • Thermodynamic Calculation: Use the coalescence temperature ( Tc​ ) to calculate the Gibbs free energy of activation ( ΔG‡ ) for ring inversion using the Eyring equation. A lower ΔG‡ for the azepane confirms its higher conformational flexibility.

Workflow Step1 Synthesize Analogs (Piperidine vs Azepane) Step2 In Vitro ADME (Microsomal Stability) Step1->Step2 Step3 Target Binding Assay (SPR / Radioligand) Step2->Step3 Step4 VT-NMR & X-ray (Conformational Analysis) Step3->Step4 Step5 Lead Selection & Optimization Step4->Step5

Step-by-step experimental workflow for validating scaffold performance in hit-to-lead optimization.

Conclusion

While piperidine remains a highly reliable workhorse in drug design, the strategic incorporation of azepan-4-ylmethanol hydrochloride offers a compelling alternative for overcoming patent hurdles and mitigating specific metabolic liabilities. By understanding the causal relationships between ring size, conformational flexibility, and enzymatic clearance, drug development professionals can leverage this 7-membered heterocycle to access novel chemical space and optimize lead compounds with high scientific rigor.

References

  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry (2024). Source: PubMed / NIH. URL:[Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry (2012). Source: ACS Publications. URL:[Link]

Sources

Comparative

comparing azepan-4-ylmethanol hydrochloride purity grades from different vendors

Comprehensive Comparison Guide: Azepan-4-ylmethanol Hydrochloride Purity Grades for Drug Discovery Executive Summary In contemporary drug discovery, the strategic incorporation of saturated heterocycles is paramount for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: Azepan-4-ylmethanol Hydrochloride Purity Grades for Drug Discovery

Executive Summary

In contemporary drug discovery, the strategic incorporation of saturated heterocycles is paramount for exploring the chemical landscape surrounding lead compounds. Azepanes—seven-membered aliphatic heterocycles—have emerged as highly valuable building blocks, appearing in numerous approved drugs and clinical candidates[1]. Specifically, Azepan-4-ylmethanol hydrochloride (CAS: 1951441-82-9) serves as a versatile bifunctional scaffold. However, the commercial purity of this reagent varies significantly between vendors (typically 95% vs. 98%+). This guide objectively compares these purity grades, detailing their mechanistic impact on downstream synthesis and providing a self-validating experimental protocol to assess reagent fidelity.

Mechanistic Role of Azepanes in Drug Design

As a Senior Application Scientist, I frequently utilize azepane derivatives to overcome developability bottlenecks. Seven-membered ring heterocycles are often deployed as conformationally constrained bioisosteres to improve the metabolic stability of drug candidates[2].

The structural utility of Azepan-4-ylmethanol lies in its bifunctionality:

  • Secondary Amine: Acts as a highly nucleophilic handle for N-alkylation, reductive amination, and Buchwald-Hartwig cross-coupling.

  • Primary Alcohol: Provides a secondary vector for etherification, esterification, or further oxidation.

  • Hydrochloride Salt Form: The free base of azepan-4-ylmethanol is highly polar and susceptible to atmospheric oxidation. Sourcing it as an HCl salt ensures shelf stability and consistent stoichiometric weighing.

The Causality of Purity: 95% vs. 98%+

When sourcing Azepan-4-ylmethanol HCl, the 2-5% impurity margin in standard "Building Block" grades is not benign. The synthesis of azepanes often involves ring-expansion methodologies (e.g., Tiffeneau–Demjanov-type reactions) or the reduction of azepan-4-one derivatives. Consequently, a 95% purity grade typically harbors:

  • Regioisomers (e.g., azepan-3-ylmethanol): Isomeric impurities possess identical molecular weights and nearly identical polarities. If carried through a multi-step synthesis, they result in inseparable API mixtures that confound Structure-Activity Relationship (SAR) profiling.

  • Trace Transition Metals: Residual catalysts (Pd/Ru) from upstream reductions can actively poison catalysts in your downstream cross-coupling steps.

  • Unreacted Precursors: Traces of azepan-4-one can competitively react during reductive aminations, skewing reaction stoichiometry.

Vendor Purity Grade Comparison

The following table synthesizes quantitative data across major commercial vendors to guide procurement strategies:

VendorPurity GradeTypical ApplicationKnown Impurity Profile
ChemScene 98%+ (Screening Grade)[3]Late-stage lead optimization, API synthesis<2% (Minimal isomers, trace metals <10ppm)
AiFChem 95% (Building Block Grade)[4]Early-stage library generation, route scouting~5% (Regioisomers, unreacted precursors)
Sigma-Aldrich 95% (Standard Grade)[5]General R&D, proof-of-concept synthesis~5% (Moisture, azepan-4-one traces)
BioChemPartner ~95-97% (Variable)[6]Scale-up route scoutingBatch-dependent

Experimental Protocol: Self-Validating Reductive Amination Workflow

To objectively evaluate the performance of different purity grades, we employ a self-validating reductive amination protocol. This workflow is designed so that the final analytical readout directly quantifies the isomeric purity of the starting material, validating the procurement choice.

Step 1: Free-Basing (Neutralization)

  • Action: Suspend 1.0 eq (165.6 mg, 1.0 mmol) of Azepan-4-ylmethanol HCl in 5 mL of anhydrous Dichloromethane (DCM). Add 1.5 eq of N,N-Diisopropylethylamine (DIPEA).

  • Causality: The HCl salt renders the secondary amine non-nucleophilic. DIPEA is a sterically hindered, non-nucleophilic base that effectively neutralizes the HCl, liberating the free azepane for coupling without participating in side reactions.

Step 2: Imine Formation

  • Action: Add 1.1 eq of benzaldehyde to the solution. Stir at room temperature for 2 hours over activated 4Å molecular sieves.

  • Causality: The liberated secondary amine attacks the aldehyde to form an iminium intermediate. Molecular sieves are critical here; they sequester the water byproduct, driving the equilibrium forward and preventing hydrolysis back to the starting materials.

Step 3: Mild Reduction

  • Action: Add 1.5 eq of Sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise. Stir for 12 hours under a nitrogen atmosphere.

  • Causality: NaBH(OAc)₃ is specifically chosen over harsher reducing agents (like LiAlH₄ or NaBH₄) because it is mild enough to selectively reduce the iminium ion without reducing the unreacted aldehyde or interfering with the primary alcohol on the azepane ring.

Step 4: Quench and Self-Validation (LC-MS/NMR Analysis)

  • Action: Quench the reaction with saturated aqueous NaHCO₃, extract with DCM, and analyze the crude organic layer directly via UPLC-MS and ¹H-NMR.

  • Causality: Analyzing the crude mixture establishes a self-validating system. If a 95% grade (e.g., AiFChem[4]) was used, the UPLC chromatogram will typically display a split peak or a distinct shoulder with an identical m/z, confirming the presence of isomeric side-products. Conversely, utilizing the 98%+ grade (e.g., ChemScene[3]) yields a single, sharp peak, objectively validating the necessity of high-purity reagents for SAR-sensitive biological assays.

Workflow Visualization

G A Azepan-4-ylmethanol HCl (CAS: 1951441-82-9) D 95% Purity Grade (Building Block Grade) A->D Sourced as E 98%+ Purity Grade (Screening Grade) A->E Sourced as B Free-Basing (DIPEA) Neutralization of HCl D->B E->B C Catalytic Coupling / Reductive Amination B->C F Impurity Interference (Isomeric Byproducts / Catalyst Poisoning) C->F If trace metals/isomers present (from 95% grade) G High Yield & Target Specificity (Optimal Pharmacokinetic Profiling) C->G If high purity maintained (from 98% grade)

Fig 1. Impact of azepan-4-ylmethanol HCl purity on reductive amination workflows.

References

  • Zha, G. et al. "Pharmaceutical significance of azepane based motifs for drug discovery: A critical review." European Journal of Medicinal Chemistry. 1

  • "Mitigating Heterocycle Metabolism in Drug Discovery." Journal of Medicinal Chemistry. 2

  • ChemScene - Azepan-4-ylmethanol hydrochloride (CAS: 1951441-82-9). 3

  • AiFChem - Azepan-4-ylmethanol hydrochloride 95%. 4

  • Sigma-Aldrich - azepan-4-ylmethanol (Life Chemicals). 5

  • BioChemPartner - Azepan-4-ylmethanol hydrochloride. 6

Sources

Validation

In Vivo Toxicity Comparison Guide: Azepan-4-ylmethanol Hydrochloride Scaffolds vs. Traditional Saturated Heterocycles

As drug discovery programs increasingly prioritize high sp³ character (Fsp³) to improve clinical success rates, saturated nitrogen heterocycles have become foundational building blocks. While 5-membered (pyrrolidine) and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly prioritize high sp³ character (Fsp³) to improve clinical success rates, saturated nitrogen heterocycles have become foundational building blocks. While 5-membered (pyrrolidine) and 6-membered (piperidine) rings are ubiquitous, the 7-membered azepane ring—specifically the azepan-4-ylmethanol hydrochloride scaffold (CAS 1951441-82-9)[1]—offers unique spatial exit vectors for structure-activity relationship (SAR) exploration.

However, ring expansion introduces profound shifts in physicochemical properties, fundamentally altering the in vivo toxicity and pharmacokinetic (PK) landscape. This guide provides an objective, mechanistic comparison of azepane scaffolds against their piperidine and pyrrolidine counterparts, equipping medicinal chemists with the data necessary to navigate their unique toxicity liabilities.

Structural Causality: Why Ring Expansion Alters Toxicity

The in vivo toxicity of basic heterocycles is rarely random; it is a direct consequence of their physicochemical parameters. Transitioning from a rigid 6-membered piperidine to a 7-membered azepane introduces three critical variables that drive toxicity:

  • Conformational Flexibility & Off-Target Binding: Azepanes possess higher conformational entropy. While this allows them to adapt to target binding pockets, it simultaneously increases the probability of off-target interactions, particularly with the hERG potassium channel, a primary driver of cardiovascular toxicity.

  • Amine Basicity (pKa): The secondary amine of an azepane ring typically exhibits a slightly higher pKa (~10.5–11.0) than a piperidine. Highly basic, lipophilic amines are notorious for inducing lysosomotropism and drug-induced phospholipidosis (DIPL).

  • CYP450 Vulnerability (The α-Oxidation Liability): The most critical differentiator is metabolic stability. Azepane rings are highly susceptible to Cytochrome P450 (CYP)-catalyzed oxidation at the carbon atom α to the nitrogen. This leads to ring cleavage and the formation of chemically unstable, electrophilic intermediates. These reactive metabolites covalently bind to hepatic proteins, triggering idiosyncratic hepatotoxicity[2].

The Strategic Role of the Hydroxymethyl Group: The inclusion of the -CH2OH group at the 4-position in azepan-4-ylmethanol is a deliberate design choice. It lowers the overall lipophilicity (LogD), which mitigates hERG liability, and crucially, provides a direct handle for Phase II metabolism (glucuronidation). This creates a "metabolic shunt," directing the molecule toward rapid renal clearance and away from the toxic Phase I α-oxidation pathway[3].

Mechanistic Pathway: Metabolism-Induced Toxicity

The diagram below illustrates the competing metabolic pathways that dictate whether an azepan-4-ylmethanol derivative will be safely cleared or induce hepatotoxicity.

Metabolism Azepane Azepan-4-ylmethanol Scaffold CYP450 Hepatic CYP450 (α-Oxidation) Azepane->CYP450 Phase I Metabolism Glucuronidation Phase II Glucuronidation (via -CH2OH group) Azepane->Glucuronidation Metabolic Shunt Reactive Electrophilic Intermediates CYP450->Reactive α-Carbon Oxidation RingOpen Ring Cleavage Metabolites CYP450->RingOpen Dealkylation Tox Idiosyncratic Hepatotoxicity Reactive->Tox Covalent Protein Binding Clearance Renal/Biliary Excretion RingOpen->Clearance Elimination Glucuronidation->Clearance Rapid Excretion

Figure 1: Competing metabolic pathways of azepan-4-ylmethanol scaffolds dictating toxicity.

Comparative In Vivo Toxicity & ADME Profile

To benchmark the azepan-4-ylmethanol scaffold, we must compare it against its direct lower homologues. The table below synthesizes the general pharmacological behavior of these scaffolds when integrated into lead-like compounds.

Property / Toxicity MetricAzepan-4-ylmethanol (7-Membered)Piperidin-4-ylmethanol (6-Membered)Pyrrolidin-3-ylmethanol (5-Membered)
Ring Flexibility HighLow (Rigid Chair Conformation)Moderate (Envelope Conformation)
Amine Basicity (pKa) ~10.5 - 11.0~10.0 - 10.5~9.5 - 10.0
CYP450 Vulnerability High (α-oxidation prone)ModerateLow
Primary Metabolic Route Phase I (Ring Cleavage) & Phase IIPhase II (Glucuronidation)Phase II & Excreted Unchanged
In Vivo Hepatotoxicity Risk Moderate-High (If -OH is blocked)LowLow
hERG Liability Risk Moderate (Mitigated by -OH polarity)LowLow
Phospholipidosis Risk ModerateLowLow

Data synthesis derived from structural framework analyses of saturated heterocycles in medicinal chemistry[2][3].

Self-Validating Experimental Protocol: In Vivo Toxicity & PK Assessment

To objectively evaluate the toxicity of an azepan-4-ylmethanol derivative, one must utilize an in vivo model that captures both systemic clearance and hepatic stress. The following protocol is designed as a self-validating system: it pairs pharmacokinetic microsampling with downstream biomarker quantification to prove causality between drug exposure and liver injury[4].

Objective: To quantify the clearance rate and hepatotoxic potential of azepane derivatives in a murine model.

Step 1: Formulation & Vehicle Selection

  • Action: Dissolve the azepan-4-ylmethanol hydrochloride derivative in 0.9% sterile saline to achieve a 1 mg/mL dosing solution.

  • Causality: Utilizing the hydrochloride salt ensures high aqueous solubility. This deliberately avoids the use of co-solvents (e.g., DMSO, Tween-80, or PEG400) which can independently inhibit CYP450 enzymes or cause baseline hepatic inflammation, thereby confounding toxicity readouts.

Step 2: Administration

  • Action: Administer the compound intravenously (IV) at 5 mg/kg and orally (PO) at 10 mg/kg to 8–9 week old C57BL/6 mice (n=4 per route, mixed sex)[4].

Step 3: Pharmacokinetic Microsampling

  • Action: Collect 10 µL of blood from the tail vein at 5, 15, 30 min, and 1, 2, 4, 8, and 24 hours post-dose. Extract samples using acetonitrile spiked with an internal standard, and quantify via LC-ESI-MS/MS.

  • Causality: Serial microsampling allows the generation of a complete Area Under the Curve (AUC) for each individual animal. This self-validates the exposure data, ensuring that any observed toxicity in Step 4 is directly correlated to that specific animal's systemic drug exposure, rather than an assumed cohort average.

Step 4: Hepatotoxicity Biomarker Quantification

  • Action: At 24 and 72 hours post-dose, harvest 50 µL of serum. Run colorimetric assays to quantify Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels.

  • Causality: Because azepane rings are uniquely prone to CYP-mediated ring cleavage, they generate electrophilic intermediates. Elevated ALT/AST levels serve as the biological validation that idiosyncratic liver injury has occurred due to the covalent binding of these reactive metabolites to hepatic tissue[2]. If ALT/AST are elevated but the parent compound is rapidly cleared, it confirms that the metabolite, not the parent scaffold, is the toxicophore.

References
  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. National Center for Biotechnology Information (PMC).[Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.[Link]

  • Exploring 1-adamantanamine as an alternative amine moiety for metabolically labile azepane ring in newly synthesized benzo[d]thiazol-2(3H)one σ receptor ligands. National Center for Biotechnology Information (PMC).[Link]

  • Azepan-4-ylmethanol hydrochloride | 1951441-82-9. BioChemPartner Reference Data.[Link]

Sources

Comparative

reference standard calibration for azepan-4-ylmethanol hydrochloride

Reference Standard Calibration for Azepan-4-ylmethanol Hydrochloride: A Comparative Guide to qNMR vs. Mass Balance Methodologies The Analytical Challenge: Overcoming Chromophore Deficiency Azepan-4-ylmethanol hydrochlori...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Reference Standard Calibration for Azepan-4-ylmethanol Hydrochloride: A Comparative Guide to qNMR vs. Mass Balance Methodologies

The Analytical Challenge: Overcoming Chromophore Deficiency Azepan-4-ylmethanol hydrochloride (CAS 1951441-82-9; C7H16ClNO; MW 165.66) is a critical aliphatic heterocyclic building block utilized in advanced pharmaceutical synthesis[1]. Establishing this compound as a primary reference standard requires rigorous calibration to ensure metrological traceability to the International System of Units (SI), as mandated by pharmacopeial guidelines such as USP <11>[2].

The fundamental analytical challenge with calibrating azepan-4-ylmethanol hydrochloride is its complete lack of a conjugated π -electron system. Traditional Mass Balance approaches rely heavily on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) to quantify organic impurities. However, because this compound and its structurally related impurities do not absorb UV light significantly above 210 nm, HPLC-UV will systematically overestimate the purity by failing to detect these impurities. Therefore, any mass balance approach must employ universal detection methods, such as Charged Aerosol Detection (CAD).

Conversely, quantitative Nuclear Magnetic Resonance (qNMR) offers an orthogonal, primary ratio method that bypasses the need for chromophores entirely by directly quantifying the molar ratio of protons[3]. This guide objectively compares an optimized Mass Balance (HPLC-CAD) workflow against the 1H-qNMR methodology for calibrating azepan-4-ylmethanol hydrochloride.

Methodological Workflows

G cluster_MB Mass Balance Approach cluster_qNMR qNMR Approach Start Azepan-4-ylmethanol HCl (Candidate Material) OrgImp HPLC-CAD (Organic Impurities) Start->OrgImp Water Karl Fischer (Moisture) Start->Water Solvent GC-FID (Residual Solvents) Start->Solvent Inorg Residue on Ignition (Inorganics) Start->Inorg AddIS Add Internal Standard (e.g., Maleic Acid) Start->AddIS CalcMB 100% - Σ(Impurities) OrgImp->CalcMB Water->CalcMB Solvent->CalcMB Inorg->CalcMB Final Certified Reference Standard (Assigned Purity & Uncertainty) CalcMB->Final NMR Acquire 1H-NMR (Relaxation Delay > 5*T1) AddIS->NMR Integrate Integrate Target vs IS NMR->Integrate CalcQNMR Direct Mass Fraction Integrate->CalcQNMR CalcQNMR->Final

Workflow comparison of Mass Balance vs. qNMR for reference standard calibration.

Self-Validating Experimental Protocols

To ensure scientific integrity, every calibration event must be a self-validating system. Below are the optimized protocols for both methodologies.

Protocol A: Mass Balance Calibration (HPLC-CAD)

The mass balance method determines purity by subtracting the sum of all orthogonal impurity classes from 100%[4].

Step 1: Organic Impurity Profiling (HPLC-CAD)

  • Causality: Because azepan-4-ylmethanol lacks a chromophore, CAD is used to measure non-volatile and semi-volatile analytes based on aerosol particle size, providing a near-universal response independent of chemical structure.

  • Procedure: Prepare a 5 mg/mL solution of the candidate material in water/acetonitrile. Inject 10 µL onto a hydrophilic interaction liquid chromatography (HILIC) column (chosen due to the high polarity of the azepane salt). Run a gradient elution.

  • Self-Validation: Inject a diluent blank to ensure no system peaks interfere. Run a linearity standard (0.05% to 1.0%) to confirm that the CAD's non-linear response curve is properly modeled (typically using a power function).

Step 2: Moisture Determination (Karl Fischer Titration)

  • Procedure: Use coulometric Karl Fischer titration. Weigh ~50 mg of the hygroscopic hydrochloride salt into the titration vessel.

  • Self-Validation: Perform a drift test prior to sample introduction (must be <10 µ g/min ). Run a 1% water standard to verify recovery (acceptable range: 97-103%).

Step 3: Residual Solvents (Headspace GC-FID)

  • Procedure: Dissolve 100 mg of the sample in DMSO. Equilibrate at 85°C for 20 minutes. Analyze via GC-FID to quantify synthetic solvents (e.g., methanol, ethyl acetate).

Step 4: Inorganic Residue (Residue on Ignition / Sulfated Ash)

  • Procedure: Ignite 1.0 g of the sample with sulfuric acid at 600°C to constant weight.

Calculation: PurityMB​=(100%−%Water−%Solvents−%Inorganics)×100100%−%Organic_Impurities​

Protocol B: 1H-qNMR Calibration (Internal Standard Method)

qNMR allows for the direct measurement of the sample mass fraction without the need for exhaustive impurity assignments[4].

Step 1: Selection of Internal Standard (IS)

  • Causality: The aliphatic protons of the azepane ring and the hydroxymethyl group appear between 1.0 ppm and 3.5 ppm. To prevent signal overlap, Maleic acid (NIST SRM 2278) is selected as the IS because it provides a distinct, isolated singlet at ~6.26 ppm in D2O.

Step 2: Gravimetric Sample Preparation

  • Procedure: Using a microbalance (readability 0.001 mg), accurately co-weigh ~20 mg of azepan-4-ylmethanol HCl and ~10 mg of Maleic acid into a static-free vial. Dissolve completely in 0.8 mL of D2O.

  • Self-Validation: Use a certified check-weight before and after weighing to validate balance linearity and eliminate drift errors.

Step 3: NMR Acquisition Parameters

  • Causality: Protons require time to return to thermal equilibrium after a radiofrequency pulse. If the relaxation delay (D1) is too short, the integration will be artificially biased[5].

  • Procedure: Perform an inversion recovery experiment to determine the longest spin-lattice relaxation time ( T1​ ) of the target and IS protons. Set D1 > 7×T1​ (typically ~30-40 seconds). Acquire 64 transients with a 90° pulse angle to ensure a high signal-to-noise ratio (SNR > 250:1).

Step 4: Integration and Calculation

  • Procedure: Apply baseline correction and integrate the Maleic acid singlet (6.26 ppm, 2H) and the specific target multiplet (e.g., the hydroxymethyl -CH2- protons at ~3.4 ppm, 2H).

  • Calculation: PTarget​=IIS​ITarget​​×NTarget​NIS​​×MIS​MTarget​​×WTarget​WIS​​×PIS​

    (Where I = Integral, N = Number of nuclei, M = Molar mass, W = Weight, P = Purity)

Quantitative Data Presentation

The following table summarizes a representative calibration comparison for a single batch of Azepan-4-ylmethanol Hydrochloride, demonstrating the equivalency and practical differences between the two methodologies[6][7].

ParameterMass Balance (HPLC-CAD based)1H-qNMR (Maleic Acid IS)
Assigned Purity (Mass Fraction) 98.45%98.51%
Expanded Uncertainty ( k=2 ) ± 0.35%± 0.15%
Primary Source of Uncertainty Cumulative errors from 4 separate assaysGravimetric weighing & Signal integration
Total Analysis Time 3 - 4 Days2 - 3 Hours
Sample Consumption > 1.2 grams< 25 milligrams
Methodological Advantage Profiles exact impurity structuresRapid, primary ratio method; no CAD needed

Conclusion & Best Practices While both methods can achieve an equivalent level of precision for organic analytes[4], the 1H-qNMR methodology is vastly superior for calibrating azepan-4-ylmethanol hydrochloride. By circumventing the compound's lack of a UV chromophore and eliminating the need for complex, multi-instrument mass balance workflows, qNMR provides a highly accurate, self-validating purity assignment in a fraction of the time[3]. For drug development professionals establishing primary reference standards, implementing qNMR as the primary assignment tool—cross-verified by a moisture assay to detect hidden bias—represents the gold standard in modern metrology[6].

References 1.[2] General Chapters: <11> USP REFERENCE STANDARDS - Pharmacopeia. uspbpep.com. 2.[5] A comparative uncertainty study of the calibration of macrolide antibiotic reference standards using quantitative nuclear magnetic resonance and mass balance methods - PubMed. nih.gov. 3.[6] Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance - PubMed. nih.gov. 4.[4] Equavilency between Mass Balance and qNMR metholologies - General. usp.org. 5.[7] Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance - ResearchGate. researchgate.net. 6.[3] Quantitative NMR as a Versatile Tool for the Reference Material Preparation - MDPI. mdpi.com. 7.[1] 1951441-82-9 | Azepan-4-ylmethanol hydrochloride | ChemScene. chemscene.com.

Sources

Safety & Regulatory Compliance

Safety

Azepan-4-ylmethanol hydrochloride proper disposal procedures

As a Senior Application Scientist, I understand that true laboratory efficiency extends beyond the synthesis or assay itself—it encompasses the entire lifecycle of the materials you handle. Azepan-4-ylmethanol hydrochlor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that true laboratory efficiency extends beyond the synthesis or assay itself—it encompasses the entire lifecycle of the materials you handle. Azepan-4-ylmethanol hydrochloride (CAS: 1951441-82-9) is a highly versatile heterocyclic building block frequently utilized in drug discovery and development. However, its specific physicochemical properties—namely its azepane ring and hydrochloride salt formulation—demand precise disposal protocols to ensure environmental safety, regulatory compliance, and laboratory integrity.

This guide provides a self-validating, step-by-step operational protocol for the safe handling and disposal of Azepan-4-ylmethanol hydrochloride, moving beyond generic safety data to explain the causality behind each procedural choice.

Part 1: Physicochemical Hazard Profile & Causality

To design an effective disposal strategy, we must first understand how the molecule behaves in different matrices. The hydrochloride salt formulation significantly alters the compound's solubility and downstream waste classification.

Table 1: Quantitative Data & Operational Implications

PropertyValue / ClassificationOperational Implication
Physical State Solid (Hygroscopic Powder)Requires sealed, double-lined disposal bags to prevent deliquescence.
Solubility Highly soluble in water, polar organicsReadily mobilizes in aqueous and organic waste streams.
pH (Aqueous) Slightly acidic (pH 4.0 - 5.5)Requires pH validation and potential neutralization before disposal.
Halogen Content Contains stoichiometric Chloride (Cl⁻)Critical: Must be routed to halogenated waste if dissolved in organics.

Causality Check: Why does the salt form matter? The protonated amine ensures high aqueous solubility, but the presence of the chloride counter-ion dictates our incineration strategy. If mixed with organic solvents and incinerated improperly, the chloride ions will generate toxic hydrogen chloride (HCl) gas.

Part 2: Waste Routing Decision Logic

The most common point of failure in chemical disposal is improper segregation. The following decision matrix dictates the exact routing pathway based on the physical state of your Azepan-4-ylmethanol hydrochloride waste.

WasteRouting Start Azepan-4-ylmethanol HCl Waste Generation Decision Determine Waste State Start->Decision Solid Solid Powder / Consumables Decision->Solid Aqueous Aqueous Solutions Decision->Aqueous Organic Organic Solvent Mixtures Decision->Organic SolidBin Solid Waste Receptacle (Double-lined PE) Solid->SolidBin AqueousBin Aqueous Waste Carboy (Neutralize to pH 6-8) Aqueous->AqueousBin OrganicBin Halogenated Organic Bin (Due to Chloride ions) Organic->OrganicBin Incineration Licensed TSDF Incineration SolidBin->Incineration AqueousBin->Incineration OrganicBin->Incineration

Figure 1: Decision matrix for Azepan-4-ylmethanol HCl waste segregation and TSDF routing.

Part 3: Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system —meaning the procedure includes a built-in check to confirm the step was executed correctly before moving to the next.

Protocol A: Solid Powder & Contaminated Consumables

This applies to expired bulk powder, contaminated weighing boats, and spatulas.

  • Segregation: Collect all solid waste in a puncture-resistant, double-lined polyethylene (PE) container.

  • Causality: The compound is mildly hygroscopic. Double-lining prevents atmospheric moisture from causing the powder to cake or leach through micro-abrasions in the primary bag.

  • Validation: Visually inspect the outer bag for any white powder residue before sealing with a zip-tie.

  • Labeling: Affix a hazardous waste tag marked: "Hazardous Waste - Solid Toxic (Azepan-4-ylmethanol hydrochloride)".

Protocol B: Aqueous Solutions
  • pH Testing: Before transferring the solution to a centralized waste carboy, measure the pH using a calibrated meter or high-resolution indicator strips.

  • Neutralization: If the pH is below 5.0, carefully add 1M Sodium Hydroxide (NaOH) dropwise while stirring.

  • Causality: According to , aqueous waste must be neutralized to prevent the long-term corrosion of standard accumulation drums and to comply with RCRA characteristic waste limits[1].

  • Validation: Re-test the pH. The system is validated when the pH stabilizes between 6.0 and 8.0. Only then should it be transferred to the Aqueous Waste carboy.

Protocol C: Organic Solvent Mixtures (Critical Workflow)
  • Halogenated Routing: You MUST route this mixture to the Halogenated Organic Waste stream, regardless of the primary solvent.

  • Causality: Even if dissolved in a non-halogenated solvent like Methanol or DMSO, the hydrochloride salt introduces covalently/ionically bound chlorine into the matrix. As outlined in the, standard incineration of this stream without specialized acid-gas scrubbers will release toxic hydrogen chloride gas and potentially generate dioxins[2].

  • Validation: Check the waste log of the target carboy. If the carboy is labeled "Non-Halogenated," do not add your waste. Transfer only to a carboy explicitly labeled "Halogenated Organics."

Part 4: Spill Response & Decontamination Workflow

In the event of an accidental release, immediate and calculated action is required to prevent aerosolization and surface contamination.

  • Isolation & PPE: Isolate the spill radius (minimum 2 meters). Don standard PPE: nitrile gloves, safety goggles, and a lab coat.

  • Absorption (Liquid Spills): Cover the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand.

    • Causality: emphasize using inert absorbents to prevent unintended exothermic reactions that can occur if reactive chemical binders are used on unknown amine mixtures.

  • Collection (Solid Spills): Do NOT use water initially, as it will dissolve the powder and spread the contaminant. Use a static-free brush and dustpan to gently sweep up the powder, minimizing dust generation.

  • Decontamination: Once the bulk material is removed, wash the surface with a mild alkaline detergent solution (pH 8-9).

    • Validation: Swipe the decontaminated area with a damp pH strip. If the strip reads neutral (pH ~7), the acidic hydrochloride residue has been successfully neutralized and removed.

Sources

Handling

Mastering the Safe Handling of Azepan-4-ylmethanol Hydrochloride: A Guide to Personal Protective Equipment

For Immediate Implementation by Laboratory Personnel As the landscape of pharmaceutical research and development continues to evolve, so too does the imperative for stringent safety protocols in the laboratory. The handl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Implementation by Laboratory Personnel

As the landscape of pharmaceutical research and development continues to evolve, so too does the imperative for stringent safety protocols in the laboratory. The handling of novel chemical entities, such as Azepan-4-ylmethanol hydrochloride, demands a comprehensive understanding of its potential hazards and the requisite personal protective equipment (PPE) to mitigate risks. This guide, developed for researchers, scientists, and drug development professionals, provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.

Understanding the Hazard: Why Specific PPE is Crucial

Core Personal Protective Equipment (PPE) Requirements

The following table outlines the minimum PPE required for handling Azepan-4-ylmethanol hydrochloride. It is imperative that this equipment is readily available, in good condition, and properly utilized during all stages of handling, from initial weighing and dissolution to reaction monitoring and final disposal.

Body PartPersonal Protective Equipment (PPE)Specifications and Rationale
Eyes/Face Safety Goggles with Side Shields & Face ShieldRationale: The high risk of serious eye damage necessitates robust protection.[1][2][3] Safety goggles provide a primary seal against splashes and airborne particles. A face shield offers a secondary layer of protection for the entire face from larger splashes.
Hands Chemical-Resistant Gloves (Nitrile)Rationale: To prevent skin irritation and potential dermal absorption, nitrile gloves with a minimum thickness of >0.11 mm are recommended.[2] It is crucial to check for any signs of degradation and to change gloves frequently, especially after direct contact with the compound.
Body Laboratory CoatRationale: A standard laboratory coat provides a removable barrier to protect personal clothing from minor spills and contamination.
Respiratory Use in a Fume HoodRationale: Due to the potential for respiratory irritation, all handling of solid Azepan-4-ylmethanol hydrochloride and its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][2]

Procedural Guidance for Safe Handling: A Step-by-Step Workflow

Adherence to a systematic workflow is paramount in minimizing exposure risk. The following diagram and procedural steps outline the critical stages of handling Azepan-4-ylmethanol hydrochloride.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood Ensure Safety First prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials weigh Weigh Solid Compound in Fume Hood prep_materials->weigh Proceed to Handling dissolve Dissolve in Solvent weigh->dissolve reaction Perform Reaction/Procedure dissolve->reaction decontaminate Decontaminate Glassware and Surfaces reaction->decontaminate Post-Procedure dispose_waste Dispose of Waste in Designated Containers decontaminate->dispose_waste remove_ppe Remove PPE in Correct Order dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Safe handling workflow for Azepan-4-ylmethanol hydrochloride.

Experimental Protocol: Step-by-Step Handling

  • Preparation:

    • Before entering the laboratory, ensure you are wearing a lab coat.

    • Don safety goggles and a face shield.

    • Put on nitrile gloves, ensuring they are free of any defects.

    • Verify that the chemical fume hood is operational and the sash is at the appropriate height.

    • Gather all necessary equipment and reagents and place them inside the fume hood.

  • Handling:

    • Carefully weigh the required amount of Azepan-4-ylmethanol hydrochloride on a tared weigh boat inside the fume hood.

    • Slowly add the solid to the desired solvent in a suitable reaction vessel.

    • Conduct all subsequent experimental steps, including heating, stirring, and monitoring, within the confines of the fume hood.

  • Cleanup and Disposal:

    • All glassware that has come into contact with the compound should be decontaminated.

    • Dispose of all solid and liquid waste containing Azepan-4-ylmethanol hydrochloride in a clearly labeled, dedicated hazardous waste container. Do not pour down the drain.

    • Wipe down the work surface inside the fume hood with an appropriate cleaning agent.

    • Carefully remove your PPE, starting with the outer layer (face shield), then gloves, and finally safety goggles.

    • Immediately wash your hands thoroughly with soap and water.

Emergency Procedures: In Case of Exposure

In the event of accidental exposure, immediate and decisive action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan: Responsible Waste Management

The responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.

  • Solid Waste: All solid waste contaminated with Azepan-4-ylmethanol hydrochloride, including weigh boats, gloves, and paper towels, must be collected in a designated and clearly labeled solid hazardous waste container.

  • Liquid Waste: All liquid waste, including reaction mixtures and solvent rinses, must be collected in a designated and clearly labeled liquid hazardous waste container. Segregate halogenated and non-halogenated waste streams as per your institution's guidelines.

  • Container Disposal: Empty containers that held Azepan-4-ylmethanol hydrochloride should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After rinsing, the container can be disposed of according to institutional protocols.

By adhering to these stringent safety protocols and operational plans, researchers can confidently and safely handle Azepan-4-ylmethanol hydrochloride, fostering a secure environment for scientific discovery.

References

  • Carl ROTH. (2025, March 10).
  • NextSDS. * (azepan-4-yl)
  • Carl ROTH. (2025, February 11).
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • CHEMM. (2026, March 23). Personal Protective Equipment (PPE).
  • Material Safety D
  • Fisher Scientific.
  • Occupational Safety and Health Administration. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE).
  • ITW Reagents. (2025, November 3).
  • Fisher Scientific.
  • AiFChem, an Xtalpi Company. Azepan-4-ylmethanol hydrochloride 95%.
  • MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety.
  • Methanol Institute. METHANOL SAFE HANdLING MANUAL.
  • University of California, Santa Cruz. (2023, February 27). Hazardous Waste Disposal Guide.
  • Florida Department of Environmental Protection. Pharmaceutical Waste Guidance.
  • Sigma-Aldrich. azepan-4-ylmethanol | 1259077-49-0.
  • NINGBO INNO PHARMCHEM CO.,LTD. Safe Storage and Handling of Methanol: A Guide for Industrial Users.
  • Organic Syntheses. Working with Hazardous Chemicals.
  • Tulane University. (2023, June 27). FACT SHEET: Hazardous Waste Disposal.
  • U.S. Food and Drug Administration. (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash.
  • U.S. Environmental Protection Agency. (2024, August 28). Waste & Debris Fact Sheets.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.